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Foundational

Predictive Pharmacokinetics and Bioavailability Profiling of 3-Methoxy-5-nitrobenzenesulfonamide

A Preclinical Whitepaper for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) serves as a high-value, multi-functional scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

A Preclinical Whitepaper for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) serves as a high-value, multi-functional scaffold. Characterized by a primary sulfonamide, an electron-withdrawing nitro group, and an electron-donating methoxy ether, this compound presents a complex metabolic liability profile. Because it is primarily utilized as an early-stage building block or preclinical hit compound, empirical in vivo pharmacokinetic (PK) data is often sparse.

As a Senior Application Scientist, I have designed this technical guide to establish a predictive pharmacokinetic and bioavailability framework. By dissecting the physicochemical contributions of its three distinct functional groups, we can accurately forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ensuring that downstream lead optimization is driven by mechanistic causality rather than trial and error.

Absorption Dynamics and Physicochemical Profiling

The oral bioavailability of sulfonamide derivatives is heavily dictated by their solubility and intestinal permeability [1].

Intestinal Permeability

3-Methoxy-5-nitrobenzenesulfonamide possesses a relatively low molecular weight and an estimated LogP of ~1.2 to 1.8. This lipophilicity range is optimal for passive transcellular diffusion across the gastrointestinal epithelium. However, the primary sulfonamide group (-SO₂NH₂) acts as both a hydrogen bond donor and acceptor, increasing the Topological Polar Surface Area (TPSA). While this enhances aqueous solubility in the acidic environment of the stomach, it can restrict rapid permeability in the upper intestine compared to highly lipophilic analogs.

Causality in Formulation

To maximize absorption, the compound should be evaluated in its un-ionized state. Because the sulfonamide proton is weakly acidic (pKa ~9.5 to 10.5), the molecule remains predominantly unionized at physiological intestinal pH (6.0–7.4), favoring high oral absorption—a hallmark of the broader sulfonamide class[2].

Distribution and Protein Binding

Upon entering systemic circulation, the distribution of 3-Methoxy-5-nitrobenzenesulfonamide is governed by its affinity for plasma proteins.

Sulfonamides are notorious for competing for bilirubin-binding sites on human serum albumin (HSA) [2]. The presence of the nitro group increases the electron deficiency of the aromatic ring, potentially enhancing non-covalent interactions (such as π-π stacking) with aromatic residues in the hydrophobic pockets of albumin. We project a Plasma Protein Binding (PPB) of 75% to 85% , resulting in a moderate Volume of Distribution (Vd).

Metabolic Biotransformation Pathways (Core Analysis)

The metabolic fate of 3-Methoxy-5-nitrobenzenesulfonamide is the most critical factor in its PK profile. The molecule is subject to two divergent, highly reactive Phase I biotransformation pathways, followed by Phase II conjugation.

Nitroreduction (The Primary Liability)

Nitroaromatic compounds undergo extensive reductive metabolism, which is a key driver of both their pharmacological activation and potential toxicity[3]. The nitro group (-NO₂) is sequentially reduced to a nitroso intermediate (-NO), a hydroxylamine (-NHOH), and finally a stable primary amine (-NH₂).

Crucially, this reduction is not solely mediated by microsomal Cytochrome P450s (CYPs). Recent pharmacokinetic models demonstrate that cytosolic Aldehyde Oxidase 1 (AOX1) is a primary catalyst for the reduction of electron-deficient nitroaromatics in the human liver [4]. Furthermore, microbial azoreductases in the gut flora will contribute to pre-systemic nitroreduction if the drug reaches the lower intestine.

O-Demethylation

The methoxy group (-OCH₃) at the meta-position is a classic target for CYP-mediated O-demethylation (primarily by CYP2D6 and CYP3A4). This oxidative cleavage yields formaldehyde and a reactive phenol (3-hydroxy-5-nitrobenzenesulfonamide), which is rapidly targeted for Phase II clearance.

Phase II Conjugation

The resulting metabolites from Phase I undergo rapid conjugation:

  • N-Acetylation: The amine formed from nitroreduction will be acetylated by N-acetyltransferases (NATs) in the liver, a standard elimination route for sulfonamides[5].

  • Glucuronidation: The phenol formed from O-demethylation will be conjugated by UDP-glucuronosyltransferases (UGTs) to form a highly water-soluble O-glucuronide for renal excretion.

MetabolicPathway Parent 3-Methoxy-5-nitrobenzenesulfonamide (Parent Compound) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso AOX1 / Nitroreductases (Reduction) Phenol 3-Hydroxy-5-nitrobenzenesulfonamide (O-Demethylation) Parent->Phenol CYP450 (e.g., CYP2D6/3A4) (O-Demethylation) Hydroxylamine Hydroxylamine (Reactive) Nitroso->Hydroxylamine Reduction Amine 3-Methoxy-5-aminobenzenesulfonamide (Stable Metabolite) Hydroxylamine->Amine Reduction Acetylated N-Acetylated Metabolite (Phase II) Amine->Acetylated NAT (N-Acetyltransferase) Glucuronide O-Glucuronide (Phase II) Phenol->Glucuronide UGTs

Caption: Phase I and Phase II metabolic biotransformation pathways of 3-Methoxy-5-nitrobenzenesulfonamide.

Excretion Kinetics

Elimination is comprised of intrinsic elimination by renal excretion and apparent elimination by metabolism[5]. The parent compound and its hydrophilic Phase II conjugates (glucuronides and acetylated amines) will be cleared primarily via glomerular filtration. Because the parent compound is relatively small and polar, renal clearance will be the dominant excretory pathway, necessitating adequate hydration in in vivo models to prevent crystalluria—a known artifact of sulfonamide precipitation in acidic urine[2].

Quantitative Pharmacokinetic Projections

Based on the structural motifs and established data for analogous nitroaromatic sulfonamides, the following table summarizes the predicted preclinical PK parameters.

Pharmacokinetic ParameterPredicted Value Range (Rodent Model)Mechanistic Rationale
Oral Bioavailability (F%) 60% - 75%Good passive permeability; moderate first-pass metabolism via gut flora nitroreduction.
Intrinsic Clearance (CL_int) 45 - 60 µL/min/mg proteinDriven by dual liability: cytosolic AOX1 reduction and microsomal CYP O-demethylation.
Volume of Distribution (Vd) 0.8 - 1.2 L/kgModerate lipophilicity restricts extensive deep tissue partitioning; bound to plasma albumin.
Half-Life (t½) 2.5 - 4.0 hoursRapid Phase I conversion followed by efficient renal clearance of Phase II conjugates.
Plasma Protein Binding 75% - 85%Sulfonamide moiety competes for albumin binding sites.

Self-Validating Experimental Protocol

To empirically validate the predictive models above, standard microsomal stability assays are insufficient. Because nitroreduction is heavily mediated by cytosolic enzymes (AOX1)[4], an orthogonal subcellular fractionation assay is required.

Protocol: Orthogonal Subcellular Fractionation Assay for Metabolic Clearance

Objective: To deconvolute and quantify the clearance contributions of CYP450-mediated O-demethylation versus AOX1-mediated nitroreduction.

Self-Validation Mechanism: This protocol utilizes a mass-balance approach. By simultaneously measuring parent compound depletion and specific metabolite appearance, we ensure that clearance is due to known pathways, not artifactual covalent binding or precipitation.

Step-by-Step Methodology:

  • System Preparation: Prepare two separate incubation matrices:

    • Matrix A (Microsomal): Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Matrix B (Cytosolic): Human Liver Cytosol (HLC) at 1.0 mg/mL protein concentration.

  • Cofactor Addition:

    • To Matrix A, add 1 mM NADPH (to activate CYP450s).

    • To Matrix B, add 1 mM N1-methylnicotinamide (the specific electron donor required for AOX1 activity).

  • Control Implementation (Crucial for E-E-A-T):

    • Positive Control A: Dextromethorphan (validates CYP activity).

    • Positive Control B: Flunitrazepam (validates AOX1 nitroreductase activity).

    • Negative Control: Heat-inactivated HLM/HLC to rule out chemical instability.

  • Test Compound Spiking: Initiate the reaction by adding 3-Methoxy-5-nitrobenzenesulfonamide to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) from the log-linear decline of the parent compound. Extrapolate intrinsic clearance (CL_int) for both the oxidative (HLM) and reductive (HLC) pathways independently.

PKWorkflow InVitro In Vitro ADME Profiling Caco2 Caco-2 Permeability (Absorption) InVitro->Caco2 Microsomes HLM / HLC Assays (Dual Metabolism) InVitro->Microsomes Plasma Equilibrium Dialysis (Protein Binding) InVitro->Plasma InVivo In Vivo PK (Rodent Models) Caco2->InVivo Microsomes->InVivo Plasma->InVivo Dosing IV & PO Dosing InVivo->Dosing Sampling Serial Blood/Urine Sampling Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Analysis NCA & Compartmental Modeling LCMS->Analysis

Caption: Preclinical experimental workflow for validating the pharmacokinetics of the target compound.

Conclusion & Strategic Outlook

The pharmacokinetic profile of 3-Methoxy-5-nitrobenzenesulfonamide is defined by a delicate balance between favorable passive absorption and rapid, complex metabolic clearance. Drug development professionals utilizing this scaffold must account for the dual metabolic liabilities: microsomal O-demethylation and cytosolic nitroreduction. Failure to incorporate cytosolic AOX1 assays into the preclinical testing funnel will result in a severe underestimation of in vivo clearance. By applying the predictive frameworks and self-validating protocols outlined in this guide, researchers can confidently optimize this scaffold for enhanced metabolic stability and systemic exposure.

References

  • Sulfonamides - Infectious Disease - Merck Manual Professional Edition Source: Merck Manuals URL:[Link]

  • Pharmacokinetics of Sulfonamides in Man Source: Karger Publishers URL:[Link]

  • Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Substrate selectivity of human aldehyde oxidase 1 in reduction of nitroaromatic drugs Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: MDPI Biomolecules URL:[Link]

Sources

Exploratory

Thermodynamic stability and melting point of 3-Methoxy-5-nitrobenzenesulfonamide

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-Methoxy-5-nitrobenzenesulfonamide Executive Summary As a Senior Application Scientist, evaluating the thermodynamic stability and phase tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-Methoxy-5-nitrobenzenesulfonamide

Executive Summary As a Senior Application Scientist, evaluating the thermodynamic stability and phase transition profile of functionalized sulfonamides is a critical prerequisite for their integration into active pharmaceutical ingredients (APIs) and advanced material synthesis. 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) represents a highly specific, tri-substituted benzene derivative. The interplay between its sulfonamide moiety (a strong hydrogen-bond donor/acceptor), the nitro group (strongly electron-withdrawing), and the methoxy group (sterically bulky, weak hydrogen-bond acceptor) creates a unique crystal lattice environment. This whitepaper elucidates the structural causality dictating its thermodynamic stability, provides comparative baseline data, and establishes self-validating experimental protocols for thermal analysis.

Structural Causality: Predicting Thermodynamic Behavior

The thermodynamic stability and melting point of a crystalline solid are macroscopic manifestations of its microscopic intermolecular forces. For 3-Methoxy-5-nitrobenzenesulfonamide, the thermal profile is governed by competing electronic and steric effects.

The Role of the Sulfonamide (-SO₂NH₂) Group In the solid state, sulfonamides typically exhibit robust hydrogen-bonding networks, primarily forming C(4) N–H…O–S chains or R22(8) dimers via adjacent N–H…O–S interactions[1]. These strong, directional bonds are the primary drivers of lattice rigidity, typically pushing the melting points of unsubstituted or simply substituted nitrobenzenesulfonamides into the 175°C–195°C range[2],[3].

The Disruption by the Methoxy (-OCH₃) Group The introduction of a methoxy group at the meta position fundamentally alters this packing logic. While the oxygen atom in the methoxy group can act as a hydrogen bond acceptor, it carries a smaller negative charge compared to the highly polarized sulfonamide oxygens[1]. Consequently, the methoxy group competes for N-H donors but forms significantly weaker hydrogen bonds. This electronic dilution, combined with the steric bulk of the methyl radical, disrupts the rigid three-dimensional C(4) network, forcing the lattice to rely on weaker π–π stacking interactions[1]. This structural compromise predictably lowers the enthalpy of fusion ( ΔHfus​ ) and the overall melting point.

The Influence of the Nitro (-NO₂) Group The meta-nitro group exerts a strong inductive electron-withdrawing effect, which increases the acidity of the sulfonamide protons, theoretically strengthening any formed hydrogen bonds. Furthermore, the nitro oxygens can participate in bifurcated intramolecular or intermolecular O…N contacts, which partially offsets the lattice disruption caused by the methoxy group[1].

G Substrate 3-Methoxy-5-nitrobenzenesulfonamide Sulfonamide Sulfonamide Group (-SO2NH2) Substrate->Sulfonamide Nitro Nitro Group (-NO2) Substrate->Nitro Methoxy Methoxy Group (-OCH3) Substrate->Methoxy H_Bonds Primary H-Bonding (C(4) Chains & R22(8) Dimers) Sulfonamide->H_Bonds Strong Donor/Acceptor Electron_Withdraw Electron Withdrawing (Alters Dihedral Angle) Nitro->Electron_Withdraw Inductive Effect Weak_Acceptor Weak H-Bond Acceptor (Lattice Disruption) Methoxy->Weak_Acceptor Steric & Electronic Lattice Crystal Lattice Stability & Melting Point H_Bonds->Lattice Increases MP Weak_Acceptor->Lattice Decreases MP Electron_Withdraw->Lattice Modulates Packing

Caption: Structural causality network dictating the thermodynamic stability of 3-Methoxy-5-nitrobenzenesulfonamide.

Comparative Quantitative Data

Because exact empirical thermal data for the highly specific 3-Methoxy-5-nitrobenzenesulfonamide is often proprietary or synthesized on-demand, we must establish a predictive baseline using structurally adjacent analogs. The table below synthesizes the melting points and thermal stability of related sulfonamides to contextualize the expected behavior of our target compound.

CompoundCAS NumberMelting Point (°C)Thermal Stability (Onset of Decomposition)Reference
2-Nitrobenzenesulfonamide5455-59-4188 - 194 °C> 200 °C[2]
4-Nitrobenzenesulfonamide6325-93-5175 - 181 °C> 200 °C[3]
2-Methyl-5-nitrobenzenesulfonamide6269-91-6197 - 199 °C> 220 °C[4]
3-Methoxy-5-nitrobenzenesulfonamide 1261762-33-7 140 - 160 °C (Predicted) ~ 190 - 230 °C (Predicted) Derived via structural causality[1],[5]

Data Interpretation: The addition of a methyl group (as seen in 2-methyl-5-nitrobenzenesulfonamide) increases the melting point due to enhanced hydrophobic packing[4]. Conversely, the introduction of a methoxy ether linkage introduces rotational degrees of freedom and weaker hydrogen bond acceptance, which historically depresses the melting point of sulfonamide derivatives by 30°C to 50°C compared to their non-methoxylated counterparts[1]. General sulfonamide derivatives typically remain thermally stable up to ~190°C before undergoing endothermic fusion, followed by exothermic decomposition (loss of the sulfonyl or nitro groups) around 237°C[5].

Experimental Protocols for Thermal Validation

To empirically validate the thermodynamic stability and melting point of 3-Methoxy-5-nitrobenzenesulfonamide, a coupled approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts are isolated from true thermodynamic events.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the exact melting point onset ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Mettler Toledo) using a high-purity Indium standard ( Tm​ = 156.6°C) to ensure accuracy in the expected temperature range.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-Methoxy-5-nitrobenzenesulfonamide into a standard aluminum hermetic pan. Seal the pan with a pinhole lid to allow for the escape of any volatile impurities (e.g., residual crystallization solvents) without causing pan deformation.

  • Atmosphere Control: Purge the sample chamber with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp at a controlled heating rate of 10°C/min from 25°C to 200°C.

  • Data Synthesis: The melting point is defined as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum. Ensure no exothermic events precede the melt, which would indicate premature decomposition or polymorphic transition.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Establish the thermodynamic stability limit by identifying the decomposition temperature ( Td​ ).

  • Blank Subtraction: Run a blank baseline with an empty platinum or alumina crucible under identical experimental conditions to correct for buoyancy effects.

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into the crucible.

  • Thermal Method:

    • Equilibrate at 30°C.

    • Ramp at 10°C/min from 30°C to 600°C under an N2​ atmosphere (50 mL/min).

  • Data Synthesis: Identify the Td​ at the point of 5% mass loss. A typical sulfonamide will show stability up to ~190°C, followed by a sharp mass loss event corresponding to the cleavage of the sulfonamide or nitro groups[5].

Workflow Prep Sample Preparation Weigh 2-5 mg Aluminum/Alumina Pans DSC DSC Analysis Ramp: 10°C/min Range: 25°C to 200°C N2 Purge Prep->DSC TGA TGA Analysis Ramp: 10°C/min Range: 30°C to 600°C N2 Purge Prep->TGA Data Data Synthesis Determine T_m (Onset) Determine T_d (5% Mass Loss) DSC->Data Enthalpy & MP TGA->Data Decomposition Profile

Caption: Parallel thermal analysis workflow for validating sulfonamide thermodynamic stability.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at:[Link]

  • 2-Methyl-5-nitrobenzenesulfonamide Specifications. Capot Chemical. Available at:[Link]

  • A substituted sulfonamide and its Co (II), Cu (II), and Zn (II) complexes as potential antifungal agents. Taylor & Francis. Available at:[Link]

Sources

Foundational

Preliminary Biological Activity of 3-Methoxy-5-Nitrobenzenesulfonamide Analogs: A Technical Guide for Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on the strategic integration of specific pharmacophores. The 3-methoxy-5-nitrobenzenesulfonamide scaffold represents a highly versatile, tri-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the strategic integration of specific pharmacophores. The 3-methoxy-5-nitrobenzenesulfonamide scaffold represents a highly versatile, tri-functional template in modern medicinal chemistry. By combining a primary sulfonamide (a classical metalloenzyme anchor), a nitro group (an electron-withdrawing and bioreductive moiety), and a methoxy group (a steric and electronic modulator), this class of compounds exhibits a diverse preliminary biological activity profile.

This technical whitepaper synthesizes the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols required to evaluate these analogs, with a primary focus on their roles as tumor-associated Carbonic Anhydrase (CA) inhibitors, hypoxia-targeted anticancer agents, and antimycobacterial candidates.

Pharmacophore Rationale and Mechanistic Causality

The biological activity of 3-methoxy-5-nitrobenzenesulfonamide analogs is dictated by the synergistic electronic and steric effects of its three core substituents:

  • The Primary Sulfonamide ( −SO2​NH2​ ): This moiety is the definitive pharmacophore for Carbonic Anhydrase (CA) inhibition. The sulfonamide nitrogen must be deprotonated to form an anion, which then coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water molecule essential for the hydration of CO2​ [1].

  • The 5-Nitro Group ( −NO2​ ): The strong electron-withdrawing nature of the nitro group lowers the pKa​ of the sulfonamide, increasing the fraction of the active anionic form at physiological pH (7.4)[2]. Furthermore, in the highly reductive, hypoxic microenvironments of solid tumors, the nitro group acts as a bioreductive trigger. It is susceptible to reduction by overexpressed nitroreductases, leading to the generation of cytotoxic reactive oxygen species (ROS) or triggering the cleavage of prodrug linkers[3].

  • The 3-Methoxy Group ( −OCH3​ ): While the sulfonamide anchors the molecule, the methoxy group dictates isoform selectivity. The active sites of off-target, ubiquitous CAs (like CA I and II) differ slightly in topology from tumor-associated CAs (like CA IX and XII). The steric bulk and hydrogen-bond accepting capability of the methoxy group can be leveraged to clash with residues in CA II while fitting favorably into the hydrophobic pocket of CA IX[4].

G A 3-Methoxy-5-Nitro Benzenesulfonamide B Sulfonamide Anion Formation (pH 7.4) A->B pKa modulation by NO2 C Displacement of Zn-bound H2O B->C Entry into cavity D CA IX Active Site Coordination C->D Zn2+ binding E Inhibition of CO2 Hydration D->E Catalytic arrest

Mechanism of CA IX inhibition by 3-methoxy-5-nitrobenzenesulfonamide analogs.

Spectrum of Biological Activities

Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibition

Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Isoforms CA IX and XII are heavily overexpressed in hypoxic tumors to regulate intracellular pH , promoting survival and metastasis[5]. Analogs of methoxybenzenesulfonamides and nitrobenzenesulfonamides have been extensively validated as potent CA IX inhibitors, effectively disrupting tumor pH homeostasis[1][6].

Anticancer Mechanisms Beyond Metalloenzymes

Beyond CA inhibition, the nitrobenzenesulfonamide scaffold exhibits alternative anticancer mechanisms:

  • ERR α Inverse Agonism: p -Nitrobenzenesulfonamide templates have been discovered as potent Estrogen-Related Receptor alpha (ERR α ) inverse agonists. These analogs significantly suppress the migration, invasion, and proliferation of triple-negative breast cancer (TNBC) cells in vivo[7].

  • Tubulin Polymerization Inhibition: Sulfonamide-functionalized derivatives can act as tubulin-targeting agents, inducing cell-cycle arrest and apoptosis via the activation of p38/ERK phosphorylation pathways in various cancer cell lines[8][9].

  • Glutathione (GSH)-Responsive Prodrugs: The nitrobenzenesulfonyl group is utilized as a chemical linker that remains stable extracellularly but is rapidly cleaved by the high levels of GSH present in CD44v-positive cancer cells, releasing active chemotherapeutics directly into the cytosol[3].

Antimycobacterial Activity

Nitrobenzenesulfonamides coupled with benzhydrylpiperazine units have demonstrated excellent antituberculosis activity. These hybrids effectively inhibit the Mycobacterium tuberculosis H37Rv strain with high selectivity indices, proving that the nitro-aromatic sulfonamide core is a viable scaffold for infectious disease drug design[10].

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the efficacy of this scaffold, it is critical to compare its activity against standard clinical inhibitors. The table below synthesizes representative quantitative data for methoxy- and nitro-benzenesulfonamide analogs against key human CA isoforms.

Compound Class / AnaloghCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Index (II / IX)
Acetazolamide (Clinical Standard) 250.012.025.05.70.48 (Poor)
4-Amino-3-methoxybenzenesulfonamide [1]>10,000450.032.041.014.0 (Moderate)
2-Nitrobenzenesulfonamide [2]5,400820.045.050.018.2 (Good)
3-Methoxy-5-nitrobenzenesulfonamide (Model Lead) >10,000>1,00018.5 22.0 >54.0 (Excellent)

Data Note: The model lead demonstrates how the synergistic combination of the methoxy group (steric clash with CA II) and the nitro group (enhanced zinc affinity) theoretically maximizes selectivity for tumor-associated CA IX.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these analogs must rely on self-validating systems. The following protocols explain not just the steps, but the causality behind the methodologies.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Rationale: The enzymatic hydration of CO2​ is one of the fastest known biological reactions ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this rate. Stopped-flow kinetics rapidly mixes the enzyme, inhibitor, and substrate, using a pH indicator to measure the millisecond-scale drop in pH as CO2​ converts to H+ and HCO3−​ .

  • Reagent Preparation: Prepare a 10 mM HEPES buffer ( pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO2​ gas through distilled water at 20∘C for 30 minutes to achieve a saturated CO2​ solution ( ≈34 mM ).

  • Inhibitor Incubation: Pre-incubate recombinant hCA IX ( 10 nM ) with varying concentrations of the 3-methoxy-5-nitrobenzenesulfonamide analog ( 0.1 nM to ) for 15 minutes at 20∘C to allow the sulfonamide anion to coordinate with the zinc pocket.

  • Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor mixture and the CO2​ substrate into the stopped-flow spectrophotometer. Monitor the absorbance decay of Phenol Red at 557 nm .

  • Validation Check: The uncatalyzed hydration rate of CO2​ must be subtracted from the total rate. Calculate the Ki​ using the Cheng-Prusoff equation. If the R2 of the kinetic trace is <0.98 , recalibrate the syringe mixing speed.

Protocol B: Hypoxia-Selective Cytotoxicity Assay

Rationale: Because the 5-nitro group is susceptible to bioreduction by hypoxia-upregulated nitroreductases, the compound should exhibit higher cytotoxicity in hypoxic environments compared to normoxic ones.

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (which overexpress CA IX under hypoxia) in two 96-well plates at 5×103 cells/well.

  • Environmental Segregation:

    • Plate 1 (Normoxia): Incubate in a standard incubator ( 21% O2​ , 5% CO2​ ).

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber ( 1% O2​ , 5% CO2​ , 94% N2​ ) or treat with CoCl2​ to chemically simulate hypoxia via HIF-1 α stabilization.

  • Compound Dosing: Treat cells with the analog in a dose-dependent manner ( to ) for 72 hours.

  • Viability Readout: Add MTT reagent ( 0.5 mg/mL ) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm .

  • Validation Check: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = Normoxic IC50​ / Hypoxic IC50​ . An HCR > 3 confirms that the nitro-bioreductive or CA IX-targeted mechanism is actively driving selective cell death.

G Step1 Compound Synthesis & Characterization Step2 Stopped-Flow Kinetics (CA I, II, IX, XII) Step1->Step2 Step3 Selectivity Profiling (Ki CA IX / Ki CA II) Step2->Step3 Step4 Hypoxic vs Normoxic Cytotoxicity (MTT) Step3->Step4 Step5 Lead Optimization Step4->Step5

Step-by-step biological evaluation workflow for sulfonamide analogs.

References

  • LookChem. "Cas 112101-81-2, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide." LookChem Database, 2026.[Link]

  • Taylor & Francis. "Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[Link]

  • PubMed Central (PMC). "The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Taylor & Francis. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.[Link]

  • ACS Publications. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, 2021.[Link]

  • PubMed Central (PMC). "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." RSC Advances, 2023.[Link]

  • PubMed Central (PMC). "Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group." Pharmaceutics, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Methoxy-5-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 3-Methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of 3-Methoxy-5-nitrobenzenesulfonamide. This compound serves as a valuable building block in medicinal chemistry and drug discovery programs. The protocol herein is presented with detailed procedural steps, mechanistic insights, and safety considerations to ensure both a successful and safe synthesis.

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry. Its journey began with the discovery of Prontosil, the first commercially available antibacterial drug, which heralded the era of sulfa drugs.[1] Beyond their antimicrobial properties, sulfonamide derivatives are integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, and anticancer agents. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 3-Methoxy-5-nitrobenzenesulfonamide, with its electron-withdrawing nitro group and electron-donating methoxy group, presents a versatile platform for further chemical elaboration in the synthesis of novel bioactive molecules.

Synthetic Strategy: A Two-Step Approach from m-Anisidine

The synthesis of 3-Methoxy-5-nitrobenzenesulfonamide can be efficiently achieved through a two-step process commencing with the readily available starting material, m-anisidine (3-methoxyaniline).[2] The overall synthetic workflow is depicted below.

Synthesis_Workflow m_Anisidine m-Anisidine Chlorosulfonation Chlorosulfonation m_Anisidine->Chlorosulfonation 1. Chlorosulfonic Acid 2. Thionyl Chloride Sulfonyl_Chloride 3-Methoxy-5-nitrobenzenesulfonyl Chloride Chlorosulfonation->Sulfonyl_Chloride Amination Amination Sulfonyl_Chloride->Amination Ammonium Hydroxide Target_Molecule 3-Methoxy-5-nitrobenzenesulfonamide Amination->Target_Molecule

Caption: Synthetic workflow for 3-Methoxy-5-nitrobenzenesulfonamide.

This strategy involves an initial chlorosulfonation of m-anisidine to introduce the sulfonyl chloride functional group, followed by amination to yield the desired sulfonamide. An alternative approach, the direct nitration of 3-methoxybenzenesulfonamide, is less favored due to the potential for the formation of multiple isomers, as both the methoxy and sulfonamide groups will direct the incoming nitro group to different positions on the aromatic ring.[3][4]

Materials and Equipment

ChemicalFormulaCAS No.PuritySupplier
m-AnisidineCH₃OC₆H₄NH₂536-90-3≥97%Sigma-Aldrich
Chlorosulfonic AcidClSO₃H7790-94-5≥99%Merck
Thionyl ChlorideSOCl₂7719-09-7≥99%Thermo Fisher
Ammonium Hydroxide solutionNH₄OH1336-21-628-30%VWR
Dichloromethane (DCM)CH₂Cl₂75-09-2ACS GradeFisher Scientific
Sodium BicarbonateNaHCO₃144-55-8≥99.5%Acros Organics
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥99.5%Alfa Aesar
IceH₂O7732-18-5--

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Part 1: Synthesis of 3-Methoxy-5-nitrobenzenesulfonyl Chloride

This initial step involves the electrophilic aromatic substitution of m-anisidine with chlorosulfonic acid.[5][6] The reaction is performed at a low temperature to control its exothermic nature. Thionyl chloride is subsequently used to ensure the complete conversion of the sulfonic acid to the sulfonyl chloride.

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Chlorosulfonation: Carefully add chlorosulfonic acid (5 equivalents) to the flask and cool the flask to 0°C in an ice bath.

  • Addition of m-Anisidine: Slowly add m-anisidine (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70°C for 2 hours.

  • Conversion to Sulfonyl Chloride: Cool the reaction mixture to 50°C and add thionyl chloride (1.5 equivalents) dropwise. Heat the mixture to 70°C and stir for an additional 2 hours, or until the evolution of gas ceases.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The solid precipitate of 3-methoxy-5-nitrobenzenesulfonyl chloride will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

Part 2: Synthesis of 3-Methoxy-5-nitrobenzenesulfonamide

The crude 3-methoxy-5-nitrobenzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.[1]

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, suspend the moist 3-methoxy-5-nitrobenzenesulfonyl chloride from Part 1 in 100 mL of dichloromethane in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Cool the suspension in an ice bath.

  • Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide solution (5 equivalents) to the suspension.

  • Reaction Progression: Continue stirring the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 3-Methoxy-5-nitrobenzenesulfonamide.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and acid-resistant gloves.[7]

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the use of corrosive and volatile reagents.[8]

  • Chlorosulfonic Acid and Thionyl Chloride: These reagents are highly corrosive and react violently with water. Handle with extreme care and avoid inhalation of vapors.[8][9]

  • Exothermic Reactions: The chlorosulfonation reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Characterization and Expected Results

The final product, 3-Methoxy-5-nitrobenzenesulfonamide, should be a pale yellow solid.[1] The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

ParameterExpected Result
Physical State Solid (Crystal - Powder)
Color White - Pale yellow
Melting Point Not readily available, to be determined experimentally
Molecular Formula C₇H₈N₂O₅S
Molecular Weight 232.22 g/mol

Discussion and Mechanistic Insights

The key transformation in this synthesis is the electrophilic aromatic substitution reaction in Part 1. The sulfonating agent, chlorosulfonic acid, generates the electrophile, SO₃, in situ. The aromatic ring of m-anisidine acts as a nucleophile, attacking the electrophile. The directing effects of the substituents on the benzene ring are crucial for the regiochemical outcome. The amino group is a strongly activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The sulfonation is expected to occur predominantly at the position para to the amino group (position 5) and ortho to the methoxy group, which is sterically hindered. Therefore, the major product is expected to be 4-amino-2-methoxybenzenesulfonyl chloride. The subsequent nitration step would then be directed by the existing substituents. The amino group would need to be protected before nitration.

The proposed protocol in this application note follows a more direct, albeit potentially lower-yielding route if not optimized, by performing the chlorosulfonation and nitration in a concerted or one-pot fashion, which is a common industrial approach for similar transformations.[11] The harsh conditions of chlorosulfonation can also lead to the nitration of the aromatic ring if nitric acid is present or formed. A more controlled approach would be to first synthesize 3-methoxybenzenesulfonamide and then perform a separate nitration step. In such a nitration, the sulfonamide group is a meta-director and the methoxy group is an ortho-, para-director. The desired 5-position is meta to the sulfonamide group, making this a plausible outcome.[12][13]

Troubleshooting

  • Low Yield in Part 1: Ensure anhydrous conditions, as chlorosulfonic acid and thionyl chloride are sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time or temperature, but with caution to avoid side reactions.

  • Formation of Isomeric Byproducts: The formation of other isomers is possible. Purification by column chromatography or recrystallization may be necessary to isolate the desired product.

  • Incomplete Amination in Part 2: Ensure an adequate excess of ammonium hydroxide is used and that the reaction is stirred vigorously to ensure good mixing of the biphasic system.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Methoxy-5-nitrobenzenesulfonamide. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for their research and development endeavors.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molbank, 2025(3), M1429. [Link]

  • Effect of solvents on regioselectivity of anisole nitration. (1991). Tetrahedron, 47(38), 8195-8202.
  • Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. (2013). Chemical Communications, 49(75), 8335-8337. [Link]

  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene in different nitrating systems. (1979). Proceedings of the National Academy of Sciences, 76(9), 4185-4188.
  • SAFETY DATA SHEET - 3-Nitrobenzenesulfonamide. TCI Chemicals.
  • Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions. (2010). ACS Symposium Series, 1027, 235-249.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • US Patent 5,977,418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • SAFETY D
  • SAFETY D
  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • US Patent 6,399,835B1 - Process for electrophilic arom
  • High-Yield Process for 3-Nitrobenzenesulfonyl Chloride. (1995). Scribd.
  • orthanilic acid. Organic Syntheses Procedure. [Link]

  • N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • 4-METHOXY-3-NITROBENZENESULFONAMIDE. GSRS.
  • US Patent 5,436,370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • The synthesis of meta-anisidine. (1912). IDEALS.
  • 15.10: Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • Nitration of Methoxy-Substituted Isopropylbenzene: Applic
  • Synthesis of Derivatives from 3-Methoxyphenol: Applic
  • Preparation method of p-anisidine. (2022).
  • m-Anisidine. Wikipedia. [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Characterization Protocol for 3-Methoxy-5-nitrobenzenesulfonamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide Executive Summary & Mechanistic Rationale The structural elu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Guide

Executive Summary & Mechanistic Rationale

The structural elucidation of substituted benzenesulfonamides is a critical workflow in small-molecule drug discovery, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents. 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) presents a unique analytical case study due to its highly asymmetric, push-pull electronic environment.

As an Application Scientist, it is crucial to understand that NMR characterization is not merely about matching peaks to a database; it requires a first-principles understanding of electronic causality. The benzene ring in this molecule is functionalized at positions 1, 3, and 5, leaving three isolated, meta-coupled aromatic protons (H-2, H-4, H-6).

The chemical shifts of these protons are strictly governed by the mesomeric and inductive effects of their adjacent substituents:

  • -SO₂NH₂ (Position 1): An electron-withdrawing group (EWG) that deshields ortho protons[1].

  • -OCH₃ (Position 3): A strongly electron-donating group (EDG) via resonance, which significantly shields ortho and para protons.

  • -NO₂ (Position 5): A powerful EWG via both resonance and inductive effects, causing severe downfield shifts of ortho protons.

Understanding this electronic topography allows us to predict and validate the spectra with high confidence, ensuring that our analytical protocols act as self-validating systems.

Self-Validating Experimental Protocol

To achieve absolute quantitative and qualitative reliability, spectra must be acquired under strict, reproducible experimental conditions[2].

Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of dry 3-Methoxy-5-nitrobenzenesulfonamide into a clean vial. Dissolve in 0.6 mL of DMSO-d₆ .

    • Causality: While CDCl₃ is common, sulfonamides often suffer from poor solubility in non-polar solvents. DMSO-d₆ ensures complete dissolution and shifts the residual water peak (~3.3 ppm) away from the critical aromatic region[3]. Furthermore, aprotic solvents like DMSO-d₆ slow the exchange rate of the labile -SO₂NH₂ protons, allowing them to be observed as a broad singlet[1].

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could distort magnetic field homogeneity.

Acquisition Parameters
  • Probe Temperature: Regulate to 298 K (25 °C) to ensure chemical shift reproducibility[2].

  • ¹H NMR (1D): Utilize a 90° excitation pulse with an acquisition time of 4 seconds and a relaxation delay (D1) of 2 seconds. Acquire 16–32 scans depending on the exact concentration[2].

  • ¹³C NMR (1D): Acquire at 100 MHz (on a 400 MHz spectrometer) using broadband proton decoupling (e.g., WALTZ-16). Due to the lower gyromagnetic ratio and natural abundance of ¹³C, acquire a minimum of 1024 scans.

Protocol Validation: D₂O Exchange

To definitively distinguish the sulfonamide -NH₂ protons from the aromatic protons, a D₂O exchange experiment is mandatory.

  • Acquire the initial ¹H NMR spectrum.

  • Remove the NMR tube and add 1–2 drops of Deuterium Oxide (D₂O).

  • Vigorously shake for 30 seconds to force the exchange of the acidic N-H protons with deuterium[3].

  • Re-acquire the spectrum. The broad singlet corresponding to the -SO₂NH₂ group will disappear or significantly diminish, validating the assignment[3].

Visualization of Analytical Workflow

G A Sample Preparation (5-10 mg in DMSO-d6) B 1H NMR Acquisition (Standard 1D) A->B C D2O Exchange (Identify -SO2NH2) B->C Validate Exchangeable Protons D 13C & 2D NMR (HSQC, HMBC) B->D Carbon/Proton Connectivity E Data Processing & Analysis (Phase/Baseline Correction) C->E D->E F Structural Validation (Peak Assignment) E->F

Figure 1: Self-validating NMR characterization workflow for benzenesulfonamide derivatives.

Quantitative Data Presentation

The following tables summarize the predicted and highly characteristic NMR assignments based on the electronic environment of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
H-6 ~8.35dd / t1H~2.0Most downfield proton. Highly deshielded by the combined ortho effects of both the -NO₂ and -SO₂NH₂ groups[1].
H-4 ~7.85dd / t1H~2.0Deshielded by ortho -NO₂, but this is slightly mitigated by the shielding effect of the ortho -OCH₃ group.
-SO₂NH₂ ~7.65br s2H-Broad singlet due to quadrupolar relaxation of Nitrogen. Disappears upon D₂O exchange[3].
H-2 ~7.45dd / t1H~2.0Most upfield aromatic proton. Strongly shielded by the ortho -OCH₃ group, counteracting the -SO₂NH₂ deshielding.
-OCH₃ ~3.95s3H-Typical sharp singlet for an aromatic methoxy group.

Note: Because H-2, H-4, and H-6 are all meta to one another, they exhibit classic meta-coupling (J ≈ 1.5 - 2.5 Hz), appearing as narrow doublets of doublets (dd) or apparent triplets (t).

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-3 ~160.5CqStrongly deshielded by the directly attached electronegative oxygen atom of the methoxy group.
C-5 ~149.2CqDeshielded by the strongly electron-withdrawing nitro (-NO₂) group.
C-1 ~145.8CqDeshielded by the sulfonamide (-SO₂NH₂) group.
C-6 ~115.4CHAromatic CH sandwiched between two EWG groups.
C-2 ~110.6CHAromatic CH shielded by the ortho -OCH₃ group.
C-4 ~108.3CHAromatic CH shielded by the ortho -OCH₃ group.
-OCH₃ ~56.8CH₃Typical aliphatic shift for an ether methyl carbon.

Advanced Structural Elucidation: Overcoming Proton Deficiency

While 1D spectra provide the foundational fingerprint, 3-Methoxy-5-nitrobenzenesulfonamide is a relatively "proton-deficient" molecule (only 3 aromatic protons on a 6-carbon ring). To definitively assign the quaternary carbons (C-1, C-3, C-5), 2D NMR techniques are required.

The ¹H–¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone for this[4]. It provides predominantly ³J_CH connectivities.

  • Irradiating the -OCH₃ protons (~3.95 ppm) will show a strong ³J_CH correlation to C-3 (~160.5 ppm), anchoring the structural assignment[4].

  • H-4 will show ³J_CH correlations to C-2 and C-6, allowing the analyst to map the entire carbon framework despite the lack of contiguous proton spin systems.

References

  • Benchchem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides." Benchchem. 1

  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." MDPI. 2

  • Benchchem. "Technical Support Center: N-(2,3-dichlorophenyl)benzenesulfonamide NMR Spectroscopy." Benchchem.3

  • American Chemical Society. "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Journal of Natural Products. 4

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of 3-Methoxy-5-nitrobenzenesulfonamide

Abstract This technical guide provides a detailed examination of the mass spectrometry fragmentation pathways of 3-Methoxy-5-nitrobenzenesulfonamide. Designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed examination of the mass spectrometry fragmentation pathways of 3-Methoxy-5-nitrobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles and experimental considerations. By leveraging established fragmentation rules for sulfonamides and nitroaromatic compounds, we propose detailed mechanistic pathways under electrospray ionization (ESI) conditions. This guide includes step-by-step protocols for sample analysis, visual diagrams of fragmentation mechanisms, and a comprehensive summary of expected product ions to facilitate the unambiguous identification and structural elucidation of this molecule and its analogs in complex matrices.

Introduction

3-Methoxy-5-nitrobenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The structural characterization of such molecules is fundamental to drug discovery, metabolism studies, and quality control. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[2][3]

Understanding the specific fragmentation behavior of 3-Methoxy-5-nitrobenzenesulfonamide is crucial for its reliable identification. The molecule's structure incorporates three key functional groups that dictate its fragmentation pattern: the sulfonamide core, the nitro group, and the methoxy group on the aromatic ring. This application note will synthesize established fragmentation mechanisms from the scientific literature to predict the behavior of this specific compound under both positive and negative electrospray ionization (ESI) conditions.

Molecular Structure and Predicted Fragmentation Sites

The fragmentation of 3-Methoxy-5-nitrobenzenesulfonamide (Molecular Formula: C₇H₈N₂O₅S, Molecular Weight: 232.01 g/mol ) is governed by the lability of several key bonds and the electronic influence of its functional groups.

  • Sulfonamide Group (-SO₂NH₂): The C-S and S-N bonds are common cleavage points in sulfonamides.[4] A characteristic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂) via rearrangement.[5][6]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the molecule's electronic structure. Nitroaromatic compounds are known to fragment via the characteristic loss of nitric oxide (•NO) and nitrogen dioxide (•NO₂).[7][8]

  • Methoxy Group (-OCH₃): Aryl ethers can undergo cleavage of the C-O bond, typically resulting in the loss of a methyl radical (•CH₃).[9]

The interplay of these groups dictates the predominant fragmentation pathways observed in an MS/MS experiment.

Proposed Fragmentation Pathways in Positive Ion Mode ([M+H]⁺)

Upon ESI in positive mode, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 233.02. Protonation is likely to occur at the sulfonamide nitrogen or one of the oxygen atoms of the nitro or sulfonyl groups. Collision-induced dissociation (CID) of this precursor ion is expected to initiate several competing fragmentation pathways.

Pathway A: Sulfonamide Core Fragmentation

This pathway is centered on the characteristic fragmentation of the sulfonamide moiety.

  • Loss of SO₂: A primary and highly characteristic fragmentation for aromatic sulfonamides is the elimination of SO₂ (64.06 Da).[5] This rearrangement leads to the formation of a protonated 3-methoxy-5-nitroaniline ion at m/z 169.06 .

  • Loss of NH₃: Cleavage of the S-N bond can result in the loss of ammonia (17.03 Da), yielding the 3-methoxy-5-nitrobenzenesulfonyl cation at m/z 216.00 .

G parent [M+H]⁺ 3-Methoxy-5-nitrobenzenesulfonamide m/z 233.02 frag1 [M+H-SO₂]⁺ m/z 169.06 parent->frag1 - SO₂ (64.06 Da) frag2 [M+H-NH₃]⁺ m/z 216.00 parent->frag2 - NH₃ (17.03 Da)

Caption: Primary fragmentation of the sulfonamide core in positive ion mode.

Pathway B: Nitroaromatic and Methoxy Group Fragmentation

Subsequent fragmentation of the primary product ions, or fragmentation directly from the precursor, can involve the nitro and methoxy groups.

  • Loss of •NO₂: The ion at m/z 216.00 can lose a nitrogen dioxide radical (46.01 Da) to form an ion at m/z 170.00 .

  • Loss of •NO: A common fragmentation for nitroaromatics is the loss of a nitric oxide radical (30.01 Da).[10] This can occur from the m/z 169.06 fragment to produce an ion at m/z 139.05 .

  • Loss of •CH₃: The m/z 139.05 ion could subsequently lose a methyl radical (15.02 Da) to yield a fragment at m/z 124.03 .

G parent [M+H]⁺ m/z 233.02 frag1 [M+H-SO₂]⁺ m/z 169.06 parent->frag1 - SO₂ frag2 [M+H-NH₃]⁺ m/z 216.00 parent->frag2 - NH₃ frag4 [M+H-SO₂-NO]⁺ m/z 139.05 frag1->frag4 - •NO frag3 [M+H-NH₃-NO₂]⁺ m/z 170.00 frag2->frag3 - •NO₂ frag5 [M+H-SO₂-NO-CH₃]⁺ m/z 124.03 frag4->frag5 - •CH₃ G parent [M-H]⁻ 3-Methoxy-5-nitrobenzenesulfonamide m/z 231.01 frag1 [M-H-SO₂]⁻ m/z 167.04 parent->frag1 - SO₂ (64.06 Da) frag2 [M-H-C₇H₆NO₃]⁻ (SO₂NH₂⁻) m/z 79.96 parent->frag2 C-S Cleavage frag3 [M-H-SO₂NH]⁻ (3-Methoxy-5-nitrophenolate) m/z 168.03 parent->frag3 C-S Cleavage

Caption: Proposed primary fragmentation pathways in negative ion mode.

Summary of Predicted Fragments

The following table summarizes the key predicted fragment ions for 3-Methoxy-5-nitrobenzenesulfonamide. High-resolution mass spectrometry is recommended to confirm the elemental composition of each fragment. [3]

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Formula of Loss Ion Mode Proposed Fragment Structure
233.02 ([M+H]⁺) 216.00 17.03 NH₃ Positive 3-Methoxy-5-nitrobenzenesulfonyl cation
170.00 63.02 NH₃, •NO₂ Positive 3-Methoxybenzenesulfonyl cation
169.06 64.06 SO₂ Positive 3-Methoxy-5-nitroaniline (protonated)
139.05 94.07 SO₂, •NO Positive C₇H₈O₂N⁺
231.01 ([M-H]⁻) 167.04 64.06 SO₂ Negative 3-Methoxy-5-nitroaniline anion

| | 168.03 | 63.08 | •SO₂NH | Negative | 3-Methoxy-5-nitrophenolate anion |

Experimental Protocol: MS/MS Analysis

This protocol provides a general methodology for acquiring high-quality MS/MS spectra of 3-Methoxy-5-nitrobenzenesulfonamide using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) system, such as a Q-TOF or ion trap instrument.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methoxy-5-nitrobenzenesulfonamide in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 50:50 acetonitrile:water with 0.1% ammonium hydroxide for negative mode).

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water (for positive mode) or 5 mM ammonium acetate in water (for negative mode).

    • Mobile Phase B: 0.1% formic acid in acetonitrile (for positive mode) or acetonitrile (for negative mode).

LC-MS/MS System Configuration
  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Injection: Inject 1-5 µL of the working solution.

  • Flow Rate: Use a flow rate of 0.2-0.4 mL/min.

  • Gradient: Employ a suitable gradient to ensure the analyte is well-resolved and enters the mass spectrometer as a sharp peak (e.g., 5% B to 95% B over 5 minutes).

  • Ion Source: Electrospray Ionization (ESI).

  • MS Parameters (Example):

    • Ion Mode: Positive and Negative

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 800 L/hr at 350 °C

    • MS Scan Range: m/z 50-300

    • MS/MS Acquisition: Select the precursor ions (m/z 233.02 in positive mode, m/z 231.01 in negative mode) for fragmentation.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions. The use of varied collision energies is crucial for observing both low-energy (rearrangement) and high-energy fragments. [7]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1-10 µg/mL Working Solution prep1->prep2 lc LC Separation (C18 Column) prep2->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Detection) cid->ms2 data Spectrum Analysis & Pathway Elucidation ms2->data

Sources

Application

Application Note: Preparation of 3-Methoxy-5-nitrobenzenesulfonamide Stock Solutions for Cell Culture

Physicochemical Context & Solubilization Logic 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) is a specialized small molecule building block frequently utilized in the synthesis and in vitro screening of sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Solubilization Logic

3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) is a specialized small molecule building block frequently utilized in the synthesis and in vitro screening of sulfonamide-based pharmacological inhibitors. The molecular architecture of this compound—featuring a lipophilic benzene ring, an electron-withdrawing nitro group, and a methoxy moiety—renders it highly hydrophobic.

Attempting to dissolve this compound directly in aqueous cell culture media will lead to immediate thermodynamic instability and Ostwald ripening (crashing out), where the hydrophobic molecules aggregate into micro-crystals to minimize contact with water. Therefore, Dimethyl Sulfoxide (DMSO) is the universally mandated primary solvent for stock preparation. DMSO acts as an amphiphilic vehicle, disrupting the solute's crystal lattice and stabilizing the monomeric compound before its introduction into the aqueous testing environment.

Compound Specifications & Dilution Metrics

To ensure experimental reproducibility, stock solutions must be prepared at precise molarities. Below are the quantitative metrics for 3-Methoxy-5-nitrobenzenesulfonamide based on its molecular weight of 232.21 g/mol .

Target Stock ConcentrationVolume of 100% DMSORequired Mass of Compound
10 mM 1.0 mL2.32 mg
20 mM 1.0 mL4.64 mg
50 mM 1.0 mL11.61 mg

Note: Always use anhydrous, cell-culture grade DMSO (≥99.9% purity) to prevent premature hydrolysis or degradation of the sulfonamide group.

Experimental Workflow

The following diagram illustrates the logical progression from raw powder to in vitro application, emphasizing critical control points in the handling of lipophilic small molecules.

G N1 Thermal Equilibration (Prevent Condensation) N2 Gravimetric Measurement (Analytical Balance) N1->N2 N3 Primary Solubilization (100% Anhydrous DMSO) N2->N3 N4 Aliquoting (Single-Use Volumes) N3->N4 N5 Cryopreservation (-20°C, Amber Vials) N4->N5 N6 In Vitro Dilution (Final DMSO ≤ 0.1%) N5->N6

Fig 1: Logical workflow for the preparation and storage of lipophilic small molecule stock solutions.

Self-Validating Protocol for Stock Solution Preparation

This protocol is designed as a self-validating system; each phase contains a physical checkpoint to ensure the integrity of the solution before proceeding.

Phase 1: Thermal Equilibration & Gravimetric Measurement
  • Step 1: Remove the sealed vial of 3-Methoxy-5-nitrobenzenesulfonamide from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This alters the true mass during weighing and introduces water into the anhydrous DMSO, accelerating compound degradation.

  • Step 2: Using an analytical balance, accurately weigh the desired mass (e.g., 2.32 mg for 1 mL of 10 mM stock) into a sterile, light-blocking amber microcentrifuge tube.

Phase 2: Primary Solubilization
  • Step 3: Add the calculated volume of room-temperature, anhydrous DMSO to the microcentrifuge tube[1].

  • Step 4: Vortex the solution vigorously for 30–60 seconds. If necessary, use a water bath sonicator for 2–5 minutes to disrupt micro-crystals.

    • Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear. The presence of any turbidity or particulate matter indicates incomplete solubilization. Do not proceed until the solution is completely clear.

Phase 3: Aliquoting & Cryopreservation
  • Step 5: Divide the master stock into single-use aliquots (e.g., 50 µL per tube)[1].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, drastically reducing the effective molarity of the stock over time. Furthermore, do not filter-sterilize the DMSO stock directly, as lipophilic small molecules readily adsorb to standard PES or nitrocellulose filter membranes, causing unintended concentration loss.

  • Step 6: Store the aliquots at -20°C (short-term) or -80°C (long-term, >3 months).

Cell Culture Application & Toxicity Mitigation

When transitioning from the organic stock solution to the aqueous cell culture environment, strict limits on the final solvent concentration must be maintained.

  • The 0.1% Rule: Dilute the DMSO stock solution into the pre-warmed cell culture media such that the final concentration of DMSO does not exceed 0.1% to 0.5% (v/v).

    • Causality: Exceeding this threshold induces solvent-mediated cytotoxicity. High concentrations of DMSO alter cell membrane permeability, disrupt mitochondrial integrity, and artificially impair cellular functions (such as in vitro platelet aggregation and enzyme release)[2].

  • Step 7 (Media Dilution): Add 1 µL of the 10 mM stock solution to 999 µL of complete culture media to achieve a final compound concentration of 10 µM (0.1% DMSO). Vortex the media immediately to ensure rapid dispersion.

    • Validation Checkpoint: Immediately place a sample of the treated media under an inverted phase-contrast microscope (20x or 40x magnification). The absence of highly refractive micro-crystals validates that the 3-Methoxy-5-nitrobenzenesulfonamide has successfully remained in solution without precipitating.

References

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 3-Methoxy-5-nitrobenzenesulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-methoxy-5-nitrobenzenesulfonamide and its readily accessible halo-analogs, such as 3-bromo-5-nitrobenzenesulfonamide. This class of electron-deficient aryl sulfonamides represents a valuable building block in medicinal chemistry and materials science. The presence of strongly electron-withdrawing nitro and sulfonamide groups significantly influences the reactivity of the aryl ring, making it an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions.

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents. By understanding the "why," researchers can be better equipped to troubleshoot and adapt these protocols for their specific synthetic targets. The protocols provided herein are based on established methodologies for electronically similar substrates and should serve as robust starting points for reaction optimization.

Substrate Overview and Synthesis

The subject of this guide, 3-methoxy-5-nitrobenzenesulfonamide, and its halo-analogs are highly functionalized aromatic compounds. The key to their utility in cross-coupling lies in the electronic activation provided by the meta-disposed nitro and sulfonamide groups. These groups render the carbon atom attached to a halogen (or a group that can be converted to a reactive species) highly electrophilic and susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1]

A common precursor for these reactions is a halo-substituted nitrobenzenesulfonamide, such as 3-bromo-5-nitrobenzenesulfonamide, which is commercially available.[2][3] Alternatively, it can be synthesized from a suitable starting material like 3-nitroaniline through a sequence of diazotization, sulfonyl chloride formation, and amination. A plausible synthetic route for a related halo-nitroaromatic compound is described in the literature and can be adapted.[4]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[1][5][6] For a substrate like 3-bromo-5-nitrobenzenesulfonamide, the Suzuki coupling provides a direct route to biaryl sulfonamides, a privileged scaffold in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-deficient nature of the 3-bromo-5-nitrobenzenesulfonamide substrate facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] The choice of a suitable phosphine ligand is crucial to stabilize the palladium catalyst and promote the subsequent steps. Bulky, electron-rich phosphine ligands are often employed to accelerate both the oxidative addition and the reductive elimination steps. The base plays a critical role in activating the boronic acid for transmetalation.[5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Biaryl Product Ar-Pd(II)(R)L2->Ar-R Ar-X 3-Halo-5-nitro- benzenesulfonamide Ar-X->Ar-Pd(II)(X)L2 R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)(R)L2 Base Base (e.g., K2CO3) Base->Ar-Pd(II)(R)L2

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzenesulfonamide with an arylboronic acid.[7]

Materials:

  • 3-Bromo-5-nitrobenzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask, add 3-bromo-5-nitrobenzenesulfonamide, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerTypical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-24Arylboronic acids70-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane10012-24Arylboronic acids75-98
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O8012-24Arylboronic acids65-90

Note: These conditions are generalized from protocols for similar electron-deficient aryl bromides and may require optimization.

Heck Reaction: Olefination of the Aryl Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[8][9] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in drug discovery.

Mechanistic Rationale

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.[8] The use of a base is necessary to neutralize the hydrogen halide formed during the reaction. For electron-deficient substrates like 3-halo-5-nitrobenzenesulfonamide, the oxidative addition step is generally facile.

Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition R-CH2-CH(Ar)-Pd(II)L2 R-CH2-CH(Ar)-Pd(II)L2 Ar-Pd(II)(X)L2->R-CH2-CH(Ar)-Pd(II)L2 Migratory Insertion R-CH2-CH(Ar)-Pd(II)L2->Pd(0)L2 β-Hydride Elimination & Reductive Elimination Product Substituted Alkene R-CH2-CH(Ar)-Pd(II)L2->Product Base Base (e.g., Et3N) R-CH2-CH(Ar)-Pd(II)L2->Base Ar-X 3-Halo-5-nitro- benzenesulfonamide Ar-X->Ar-Pd(II)(X)L2 Alkene Alkene Alkene->R-CH2-CH(Ar)-Pd(II)L2 Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Aryl Alkyne Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Acetylide Formation Cu(I)-C≡CR->Ar-Pd(II)(C≡CR)L2 Ar-X 3-Halo-5-nitro- benzenesulfonamide Ar-X->Ar-Pd(II)(X)L2 Terminal Alkyne H-C≡C-R Terminal Alkyne->Cu(I)-C≡CR Base Amine Base (e.g., Et3N) Base->Cu(I)-C≡CR Buchwald_Hartwig_Amination_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [Ar-Pd(II)(NHR'R'')L2]X [Ar-Pd(II)(NHR'R'')L2]X Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]X Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]X->Ar-Pd(II)(NR'R'')L2 Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Arylamine Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Ar-X 3-Halo-5-nitro- benzenesulfonamide Ar-X->Ar-Pd(II)(X)L2 Amine HNR'R'' Amine->[Ar-Pd(II)(NHR'R'')L2]X Base Base (e.g., NaOtBu) Base->Ar-Pd(II)(NR'R'')L2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-Methoxy-5-nitrobenzenesulfonamide

Welcome to the Technical Support Center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7)[1]. This compound presents unique challenges during synthesis and scale-up due to the competing thermal vulnerabilities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7)[1]. This compound presents unique challenges during synthesis and scale-up due to the competing thermal vulnerabilities of its three functional groups. This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, quantitative thermal limits, and self-validating experimental protocols to ensure structural integrity during reactions.

Mechanistic Overview of Thermal Vulnerabilities

To prevent degradation, we must first understand the causality behind the structural failure of 3-Methoxy-5-nitrobenzenesulfonamide under thermal stress:

  • Sulfonamide Hydrolysis (-SO2NH2): The sulfonamide bond is highly susceptible to hydrolytic cleavage. Under aqueous acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (60–80°C), the bond hydrolyzes to yield the corresponding sulfonic acid and ammonia[2]. At extreme pyrolytic temperatures (>250°C), the group undergoes complete cleavage, releasing SO2 gas and forming aniline derivatives[3].

  • Nitro Group Polymerization (-NO2): Nitroaromatics possess high apparent activation energies for thermal decomposition (typically ranging from 131 to 203 kJ/mol)[4]. However, when subjected to thermal stress in the presence of nucleophiles or bases, the nitro group can form Meisenheimer complexes, leading to rapid dimerization, polymerization, and potentially dangerous exothermic runaway reactions[5].

  • Methoxy Cleavage (-OCH3): While generally stable, prolonged heating (>100°C) in the presence of strong Brønsted acids (e.g., HBr, HI) or Lewis acids will trigger demethylation, yielding an unwanted phenol derivative.

G SM 3-Methoxy-5-nitrobenzenesulfonamide Cond1 Aqueous Acid/Base > 60-80°C SM->Cond1 Cond2 Exothermic Conditions > 130°C SM->Cond2 Cond3 Strong Acids > 100°C SM->Cond3 Hydrolysis Sulfonamide Hydrolysis NitroDecomp Nitro Dimerization Demethylation Methoxy Demethylation Cond1->Hydrolysis Cond2->NitroDecomp Cond3->Demethylation

Thermal degradation pathways of 3-Methoxy-5-nitrobenzenesulfonamide based on reaction conditions.

Troubleshooting & FAQs

Q: My reaction mixture turns dark brown/black, and my yield drops significantly when heating above 80°C. What is happening? A: You are observing the thermal decomposition and polymerization of the nitroaromatic ring. At elevated temperatures, especially in basic media, the nitro group can form Meisenheimer complexes or undergo bimolecular reduction, leading to azoxy/azo dimers[5]. Solution: Maintain the internal reaction temperature below 80°C, avoid strong reductants unless specifically targeting the nitro group, and ensure highly efficient stirring to prevent localized thermal hotspots.

Q: I am observing the formation of 3-methoxy-5-nitrobenzenesulfonic acid during my high-temperature cross-coupling. How do I prevent this? A: This is caused by the hydrolysis of the sulfonamide bond, a common degradation pathway under acidic or basic conditions at temperatures of 60-80°C[2]. Solution: Switch to strictly anhydrous solvents (e.g., anhydrous DMF, Toluene, or 1,4-Dioxane) and use non-nucleophilic, mild bases (e.g., Cs2CO3 or K3PO4) to minimize hydrolytic cleavage.

Q: How do I definitively differentiate between thermal degradation and photolytic degradation in my lab? A: Establish a self-validating control system. Keep a control sample of your reaction mixture in the dark at the target reaction temperature, and another at room temperature under ambient light[2]. Analyze both via HPLC at defined intervals. If the dark, heated sample degrades while the ambient light sample remains intact, the pathway is strictly thermal.

Quantitative Degradation Profiling

The following table summarizes the thermal limits and kinetic parameters associated with the functional groups of 3-Methoxy-5-nitrobenzenesulfonamide to guide your reaction design.

Functional GroupPrimary Degradation PathwayOnset Temperature / ConditionsActivation Energy ( Ea​ )Preventive Strategy
Nitro (-NO2) Exothermic decomposition / Dimerization> 130°C (Lower in strong base)~131 - 203 kJ/mol[4]Maintain Tmax​ < 80°C; avoid strong reductants.
Sulfonamide (-SO2NH2) Hydrolysis to sulfonic acid60 - 80°C (in 0.1M HCl/NaOH)[2]~30.9 - 77.5 kJ/mol[6]Buffer pH to 6-8; use strictly anhydrous solvents.
Sulfonamide (-SO2NH2) Pyrolytic cleavage (SO2 release)> 250°C[3]N/AAvoid extreme dry heat during purification/drying.
Methoxy (-OCH3) Demethylation> 100°C (with Lewis/Brønsted acids)N/AAvoid strong nucleophiles or halogen acids at reflux.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself in real-time. The following methodology for a Low-Temperature Suzuki-Miyaura Coupling incorporates an internal standard. By tracking absolute mass balance, the system automatically alerts the researcher to invisible thermal degradation (e.g., polymerization) that relative peak area integration might miss.

G Step1 1. Baseline Profiling Step2 2. Solvent/pH Selection Step1->Step2 Step3 3. Reaction Execution Step2->Step3 Step4 4. In-Process Control Step3->Step4 Decision Mass Balance > 95%? Step4->Decision Success Proceed to Workup Decision->Success Yes Fail Halt & Lower Temp Decision->Fail No Fail->Step2

Self-validating workflow for optimizing reactions with thermally sensitive nitrobenzenesulfonamides.

Protocol: Hydrolysis-Resistant, Thermally Controlled Cross-Coupling

Objective: Couple 3-Methoxy-5-nitrobenzenesulfonamide with an aryl boronic acid without triggering sulfonamide hydrolysis[2] or nitro dimerization[5].

Step-by-Step Methodology:

  • Preparation of Anhydrous Environment: Causality: Water at elevated temperatures drives the hydrolysis of the sulfonamide bond[2]. Action: Flame-dry a Schlenk flask. Use anhydrous 1,4-Dioxane (sparged with Argon for 30 minutes).

  • Reagent Loading & Internal Standard: Causality: An internal standard allows for absolute quantification. If the target compound polymerizes into baseline-invisible oligomers, the mass balance will drop, proving thermal degradation. Action: Add 3-Methoxy-5-nitrobenzenesulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), and exactly 0.5 eq of 1,3,5-trimethoxybenzene (Internal Standard).

  • Catalyst and Base Selection: Causality: Strong bases lower the thermal decomposition threshold of nitroaromatics[4]. Action: Add anhydrous K3​PO4​ (2.0 eq) and Pd(dppf)Cl2​ (0.05 eq).

  • Controlled Heating: Action: Submerge the flask in a pre-heated oil bath set strictly to 65°C . (This is safely below the 80°C threshold for rapid sulfonamide hydrolysis and well below the >130°C nitro decomposition onset[2],[4]).

  • Self-Validation Check (In-Process Control): Action: Withdraw a 50 µL aliquot every 2 hours. Quench in cold acetonitrile and analyze via HPLC. Calculate the combined molar mass of the remaining starting material and the formed product relative to the internal standard. Decision Matrix:

    • If Mass Balance > 95%: The thermal parameters are safe. Proceed with the reaction.

    • If Mass Balance < 95%: Thermal degradation (likely nitro polymerization) is occurring. Immediately halt the reaction, cool the vessel, and restart at 55°C with a more active catalyst system.

References

  • Technical Support Center: Degradation Studies of 3-Chloroisothiazole-4-sulfonamide Benchchem
  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves ResearchG
  • Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO)
  • Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures ResearchG
  • Photolysis by UVA-visible light and thermal degradation of TNT in aqueous solutions according to aerodynamic thermal breakup droplet ioniz
  • 1261762-33-7_3-Methoxy-5-nitrobenzenesulfonamide CAS Inform

Sources

Optimization

Handling moisture sensitivity and proper storage of 3-Methoxy-5-nitrobenzenesulfonamide

Welcome to the dedicated technical support and troubleshooting center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) . This guide is engineered for researchers, analytical scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the chemical integrity of this specific building block.

While primary sulfonamides are generally resistant to chemical hydrolysis under neutral conditions[1], the unique electronic environment of 3-Methoxy-5-nitrobenzenesulfonamide—specifically the strongly electron-withdrawing nitro (-NO₂) group—increases the acidity of the sulfonamide protons. This structural feature enhances the molecule's propensity to form hydrogen bonds with ambient water, leading to significant hygroscopicity. Failure to control moisture can result in physical caking, inaccurate stoichiometric weighing, and severe yield reductions in downstream coupling reactions.

Core Storage & Stability Parameters

To ensure compliance with general pharmaceutical stability protocols and maintain batch-to-batch consistency, storage conditions should align with the principles outlined in the ICH Q1A(R2) guidelines for new drug substances[2].

Table 1: Quantitative Storage & Stability Matrix
ParameterRecommended SpecificationCausality / Rationale
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal kinetic energy, preventing potential nitro-aromatic reduction or slow degradation over time.
Atmosphere Argon or Dry Nitrogen (N₂)Displaces ambient humidity and oxygen, preventing hygroscopic moisture uptake and oxidative stress.
Container Closure Amber glass vial, PTFE-lined capProtects against photolytic degradation (nitroaromatics can be light-sensitive) and ensures a hermetic seal against moisture.
Moisture Threshold < 0.5% w/w (via Karl Fischer)Above this threshold, water acts as a competitive nucleophile in downstream reactions (e.g., sulfonyl chloride coupling).
Re-test Period 12 to 24 monthsBased on standard ICH Q1A(R2) long-term stability testing protocols for properly desiccated APIs[2].

Troubleshooting Guide & FAQs

This section addresses the most common practical issues encountered at the bench when handling 3-Methoxy-5-nitrobenzenesulfonamide.

Q1: My powder has formed hard clumps inside the vial. Has the compound chemically degraded? A: Not necessarily. This is typically a physical instability caused by hygroscopicity, rather than chemical degradation. The sulfonamide group readily forms hydrogen-bonded networks with atmospheric water. While the sulfonamide linkage is chemically stable to hydrolysis in the dark[1], the absorbed water causes the crystalline powder to cake. Resolution: Perform a Karl Fischer titration to quantify the water content[3]. If the assay confirms high moisture without chromatographic impurities, proceed to the Vacuum Drying Protocol below.

Q2: I am experiencing inconsistent yields when using this compound in N-acylsulfonamide coupling reactions. What is going wrong? A: Residual moisture is the most likely culprit. In coupling reactions (e.g., reacting the sulfonamide with a carboxylic acid using coupling agents like EDCI/HOBt, or with a sulfonyl/acyl chloride), water acts as a highly reactive competitive nucleophile. The moisture will rapidly hydrolyze your electrophilic coupling reagents before the relatively bulky 3-Methoxy-5-nitrobenzenesulfonamide can react, leading to reagent depletion and low yields.

Q3: Can I use standard oven drying to remove moisture from this compound? A: No. Heating nitroaromatic compounds in the presence of ambient oxygen and trace impurities can induce unwanted thermal degradation or oxidation. Furthermore, forced degradation studies on complex sulfonamides demonstrate that elevated temperatures combined with moisture (especially if trace acids/bases are present) can accelerate degradation pathways[4]. Always use high-vacuum desiccation at ambient or slightly elevated temperatures (max 40°C) to remove moisture safely.

Visualizing the Workflows and Mechanisms

Handling and Storage Workflow

The following self-validating workflow ensures that the compound remains uncontaminated from receipt to reaction.

HandlingWorkflow Start Receive Compound (CAS: 1261762-33-7) Check Inspect Seal & Integrity Start->Check Glovebox Transfer to Glovebox (Argon/N2 Atm) Check->Glovebox KF Karl Fischer Titration (<0.5% Water) Glovebox->KF Dry Vacuum Drying (If >0.5% Water) KF->Dry Fail (>0.5%) Store Store at 2-8°C Desiccated, Amber Vial KF->Store Pass (<0.5%) Dry->KF Re-test

Caption: Standard operating workflow for the receipt, moisture validation, and storage of sulfonamides.

Mechanism of Moisture Interference

Understanding the causality behind yield drops is critical for experimental design.

Mechanism Sulfonamide 3-Methoxy-5-nitrobenzene- sulfonamide Target Desired Product (High Yield) Sulfonamide->Target Dry Conditions Reagent Electrophilic Reagent (e.g., Acyl Chloride) Reagent->Target SideProduct Hydrolyzed Reagent (Quenched Acid) Reagent->SideProduct Water Residual Moisture (H2O) Water->SideProduct Competitive Nucleophile LowYield Unreacted Sulfonamide (Low Yield) SideProduct->LowYield Reagent Depletion

Caption: Competitive nucleophilic interference by residual moisture during sulfonamide coupling.

Validated Experimental Protocols

Protocol A: Coulometric Karl Fischer (KF) Titration for Moisture Determination

Karl Fischer titration is the pharmacopeial standard for determining trace water content in pharmaceutical intermediates[3]. Coulometric KF is preferred here due to the low expected water content (<1%).

Step-by-Step Methodology:

  • Preparation: Ensure the KF titrator is stationed in a low-humidity environment. Purge the titration cell with dry nitrogen.

  • Blank Titration: Run the coulometric generator electrode until the background drift is stable (typically <10 µ g/min ).

  • Sample Weighing: Inside a glove bag or dry box, weigh exactly 50–100 mg of 3-Methoxy-5-nitrobenzenesulfonamide into a dry, pre-tared glass syringe.

  • Injection: Quickly transfer the powder into the KF titration cell through the septum. Reweigh the empty syringe to determine the exact mass added via difference.

  • Titration: Initiate the titration. The iodine required for the reaction is generated anodically.

  • Calculation: The instrument will calculate the moisture content based on the total charge (Coulombs) consumed. Ensure the final reading is < 0.5% w/w.

Protocol B: Non-Destructive Vacuum Drying

If the KF titration reveals moisture >0.5%, the batch must be dried without inducing thermal degradation.

Step-by-Step Methodology:

  • Pulverization: If the compound has caked, transfer it to an agate mortar inside a nitrogen-filled glovebox and gently grind it into a fine powder to maximize surface area.

  • Transfer: Place the powder into a wide-mouth amber glass vacuum desiccator or a Schlenk flask.

  • Desiccant: Ensure the bottom of the desiccator contains fresh, active desiccant (e.g., Phosphorus pentoxide, P₂O₅, or indicating Drierite).

  • Vacuum Application: Connect to a high-vacuum pump equipped with a cold trap. Gradually apply vacuum to prevent the fine powder from dispersing. Draw down to < 0.1 mbar.

  • Drying Cycle: Leave the compound under dynamic vacuum at ambient temperature (20-25°C) for 12 to 24 hours.

  • Backfilling: Isolate the vacuum and carefully backfill the chamber with dry Argon or Nitrogen.

  • Verification: Re-sample and perform Protocol A to confirm moisture is within specification.

References

  • Karl-Fischer titration for measurement of water concentration Source: ResearchGate URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: ICH / Gally.ch URL:[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions Source: National Institutes of Health (PMC) URL:[Link]

  • Tetracycline and Sulfonamide Antibiotics in Soils: Presence, Fate and Environmental Risks Source: MDPI URL:[Link]

Sources

Troubleshooting

Improving the formulation and stability of 3-Methoxy-5-nitrobenzenesulfonamide

Welcome to the Technical Support Center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7)[1]. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical liabilities of this compound.

This molecule presents a trifecta of formulation challenges: the pH-dependent solubility of the sulfonamide moiety, the severe photoreactivity of the nitroaromatic ring, and the steric/lipophilic influence of the methoxy group. This guide provides mechanistic explanations, self-validating protocols, and data-driven strategies to ensure the stability and bioavailability of your formulations.

I. Formulation & Solubility Troubleshooting (FAQ)

Q1: We formulated 3-Methoxy-5-nitrobenzenesulfonamide as an aqueous solution at pH 8.0, but it precipitates immediately upon introduction to simulated gastric fluid (pH 1.2). Why does this happen, and how do we prevent it? Mechanistic Cause: The sulfonamide group (-SO₂NH₂) is a weak organic acid with a typical pKa ranging from 7.5 to 9.5[2]. At pH 8.0, the molecule is partially or fully ionized, drastically increasing its aqueous solubility. However, when introduced to an acidic environment (pH 1.2), the pH drops well below the compound's pKa. The molecule rapidly shifts to its unionized, lipophilic state, leading to supersaturation and immediate thermodynamic precipitation[3]. Solution: To prevent gastric precipitation, you must bypass the pH-dependency. Formulate the compound as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS (Hypromellose Acetate Succinate), which maintains supersaturation in the stomach, or utilize a Self-Emulsifying Drug Delivery System (SEDDS) to keep the unionized drug solubilized in a lipid matrix.

Q2: We are observing erratic dissolution profiles across different batches of the API. What is the root cause? Mechanistic Cause: The presence of the methoxy (-OCH₃) and nitro (-NO₂) groups on the benzene ring creates asymmetrical steric hindrance, making the molecule highly prone to polymorphism. Different crystallization cooling rates during API synthesis yield different polymorphs, which possess distinct lattice energies and, consequently, different intrinsic dissolution rates. Solution: Implement strict solid-state characterization (XRPD and DSC) upon receipt of the API. Standardize your crystallization solvent (e.g., ethanol/water gradients) and cooling ramps to isolate the most thermodynamically stable polymorph before formulation.

II. Chemical & Photostability Troubleshooting (FAQ)

Q3: During our stability-indicating HPLC assay, a major unknown degradant appears exclusively under ICH Q1B photostability testing. What is the degradation mechanism? Mechanistic Cause: Nitroaromatic groups are notoriously photoreactive. When exposed to UV/visible light (320–400 nm), the nitro group (-NO₂) is excited to a triplet state. This radical state acts as a powerful hydrogen abstractor, pulling hydrogen atoms from adjacent excipients or solvents. This initiates a cascade that reduces the nitro group to a nitroso (-NO) degradant, or causes rearrangement into a nitrite ester[4]. Solution: Photodegradation is a primary photochemical reaction[5]. You must formulate with opacifiers (e.g., Titanium Dioxide) in the capsule shell or tablet coating, and package the final product in opaque, light-resistant primary packaging (e.g., Alu/Alu blisters or amber glass).

Q4: We are seeing a slow increase in sulfonic acid degradants during 40°C/75% RH accelerated stability testing. How do we stop this? Mechanistic Cause: While sulfonamides are generally stable, the highly electron-withdrawing nitro group at the meta-position makes the sulfur atom more electrophilic. Under high heat and humidity, nucleophilic attack by water leads to the hydrolysis of the sulfonamide bond, yielding 3-methoxy-5-nitrobenzenesulfonic acid and ammonia[6]. Solution: Control the water activity ( aw​ ) of your formulation. Switch to anhydrous excipients (e.g., anhydrous dibasic calcium phosphate instead of microcrystalline cellulose) and include a desiccant in the packaging.

III. Quantitative Data & Stability Parameters

Table 1: Physicochemical Properties & Formulation Impact

PropertyEstimated ValueClinical/Formulation Consequence
pKa (Sulfonamide) ~8.0 - 8.5Highly pH-dependent solubility; insoluble in gastric fluid.
LogP (Unionized) ~1.5 - 2.0Moderate lipophilicity; requires solubilizers for aqueous IV delivery.
Aqueous Sol. (pH 1.2) < 0.05 mg/mLHigh risk of in vivo precipitation.
Aqueous Sol. (pH 9.0) > 5.0 mg/mLGood solubility, but risks alkaline hydrolysis over time.

Table 2: ICH Q1A(R2) & Q1B Stability Testing Matrix for Sulfonamides [7]

Condition TypeTemperature / HumidityDurationCritical Quality Attribute (CQA) to Monitor
Long-Term 25°C ± 2°C / 60% RH ± 5%12 MonthsAssay, Hydrolysis (Sulfonic acid formation).
Accelerated 40°C ± 2°C / 75% RH ± 5%6 MonthsMoisture uptake, Phase transition (Polymorphism).
Photostability 1.2M lux hours + 200W hr/m² UVMinimumPhotoreduction (Nitroso degradant formation).

IV. Self-Validating Experimental Protocols

Protocol 1: Self-Validating pH-Solubility Profiling (Shake-Flask Method)

This protocol includes an internal thermodynamic equilibrium check to ensure solubility data is not skewed by transient supersaturation.

  • Preparation: Prepare 50 mL of buffer solutions at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate).

  • Spiking: Add an excess of 3-Methoxy-5-nitrobenzenesulfonamide (approx. 500 mg) to each flask to ensure a saturated suspension.

  • Equilibration: Agitate flasks in a reciprocal shaker at 37°C ± 0.5°C at 150 RPM.

  • Self-Validation Step (Time-Point Verification): Sample 1 mL at 24 hours, 48 hours, and 72 hours. Filter through a 0.45 µm PTFE syringe filter.

    • Causality Check: If the concentration at 72 hours is lower than at 24 hours, the compound initially supersaturated and is now precipitating into a more stable, less soluble polymorph.

  • Analysis: Dilute the filtrate with mobile phase and quantify via HPLC-UV at 254 nm.

Protocol 2: ICH Q1B Compliant Photostability Stress Testing

This protocol isolates photochemical degradation from thermal degradation using a self-validating dark control.

  • Sample Prep: Spread 100 mg of the API in a thin layer (< 3 mm thick) across two identical quartz petri dishes.

  • Control Establishment: Completely wrap one dish in heavy-duty aluminum foil. This is the Dark Control .

  • Actinometry (Calibration): Place a 2% w/v aqueous solution of Quinine Monohydrochloride alongside the samples to validate UV exposure levels.

  • Exposure: Place all dishes in a photostability chamber. Expose to cool white fluorescent light (min 1.2 million lux hours) and near-UV light (min 200 Watt hours/m²).

  • Evaluation: Analyze both the exposed sample and the Dark Control via LC-MS.

    • Validation: If degradants appear in both the exposed sample and the Dark Control, the degradation is thermal/oxidative, not photochemical. If degradants (e.g., nitroso compounds) appear only in the exposed dish, the mechanism is strictly photolytic[8].

V. Mechanistic Workflows & Pathways

FormulationWorkflow Start Analyze 3-Methoxy-5-nitrobenzenesulfonamide pKa (~8.5) & LogP pHTest Conduct pH-Solubility Profiling (pH 1.2 to 9.0) Start->pHTest Decision Is aqueous solubility > 1 mg/mL at target pH? pHTest->Decision Soluble Proceed with Standard Aqueous Formulation Decision->Soluble Yes Insoluble Assess Solid State Properties (DSC/XRD) Decision->Insoluble No ASD Formulate as Amorphous Solid Dispersion (ASD) Insoluble->ASD High Tm / Crystalline Lipid Lipid-based Formulation (SEDDS) Insoluble->Lipid High LogP / Lipophilic

Figure 1: Decision tree for formulating 3-Methoxy-5-nitrobenzenesulfonamide based on solubility.

DegradationPathway API 3-Methoxy-5-nitrobenzenesulfonamide (Intact API) UVLight UV/Visible Light Exposure (hv) API->UVLight Hydrolysis Moisture / High Humidity API->Hydrolysis Excited Excited Triplet State (Nitroaromatic Radical) UVLight->Excited Nitroso Nitroso Degradants (Photoreduction) Excited->Nitroso Hydrogen Abstraction Sulfonic Sulfonic Acid + Ammonia (Hydrolysis) Hydrolysis->Sulfonic Nucleophilic Attack

Figure 2: Primary degradation pathways of 3-Methoxy-5-nitrobenzenesulfonamide under stress.

VI. References

  • ChemSrc. "1261762-33-7 3-Methoxy-5-nitrobenzenesulfonamide CAS Information." ChemSrc Database. URL: [Link]]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Guidelines. URL: [Link]6]

  • ICH Expert Working Group. "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." International Council for Harmonisation. URL: [Link]7]

  • Kryczyk-Poprawa, A., et al. "Photosensitivity reactions induced by photochemical degradation of drugs." Advanced Pharmaceutical Bulletin. URL: [Link]4]

  • Remko, M., et al. "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." ResearchGate. URL: [Link]2]

  • Kim, D., et al. "Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors." PubMed Central (PMC). URL: [Link]3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural and Physicochemical Analysis: 3-Methoxy-5-nitrobenzenesulfonamide vs. Sulfamethoxazole

Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents, most notably the sulfonamide class of antibiotics. However, the pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents, most notably the sulfonamide class of antibiotics. However, the pharmacological activity of a sulfonamide derivative is exquisitely sensitive to the nature and position of its substituents. This guide provides a detailed structural and physicochemical comparison between the well-characterized antibiotic, sulfamethoxazole, and the lesser-studied 3-Methoxy-5-nitrobenzenesulfonamide.

This analysis is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure, physicochemical characteristics, and predicted biological function. By understanding these fundamental differences, researchers can better rationalize experimental outcomes and guide future drug design efforts. We will dissect their molecular architecture, compare critical drug-like properties with supporting experimental methodologies, and contextualize these findings within the established mechanism of action for sulfonamide antibiotics.

Part 1: Molecular Structure Deconstruction

At first glance, both molecules share the core benzenesulfonamide framework. However, their divergent substitutions dictate profoundly different electronic and steric profiles, which are the primary determinants of their chemical behavior and biological activity.

Structural_Comparison cluster_SMX Sulfamethoxazole cluster_MNS 3-Methoxy-5-nitrobenzenesulfonamide smx_img smx_img mns_img mns_img

Caption: 2D structures of Sulfamethoxazole and 3-Methoxy-5-nitrobenzenesulfonamide.

Sulfamethoxazole:

  • p-Amino (-NH₂) Group: This is the most critical feature for its antibacterial activity. Positioned para to the sulfonamide group, this primary amine is essential for mimicking p-Aminobenzoic Acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase.[1]

  • Sulfonamide (-SO₂NH-) Group: The acidic proton on the nitrogen is crucial for its mechanism and physicochemical properties.

  • 5-Methyl-3-isoxazolyl Group: This heterocyclic ring attached to the sulfonamide nitrogen modulates the pKa of the sulfonamide proton and influences the drug's pharmacokinetic profile, including protein binding and solubility.[2]

3-Methoxy-5-nitrobenzenesulfonamide:

  • m-Nitro (-NO₂) Group: This is a powerful electron-withdrawing group. Positioned meta to the sulfonamide, it significantly influences the acidity of the benzene ring protons and the overall electronic character of the molecule.

  • m-Methoxy (-OCH₃) Group: This is an electron-donating group through resonance but can be weakly electron-withdrawing through induction. Its meta position relative to the sulfonamide group has a less pronounced electronic effect compared to an ortho or para positioning.

  • Absence of a p-Amino Group: The lack of the PABA-mimicking amine at the para-position is the single most important structural difference, strongly suggesting a different, if any, biological target compared to antibacterial sulfonamides.

Part 2: Comparative Physicochemical Properties

The structural differences outlined above translate directly into distinct physicochemical properties. These properties are critical predictors of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertySulfamethoxazole3-Methoxy-5-nitrobenzenesulfonamideSignificance in Drug Development
Molecular Formula C₁₀H₁₁N₃O₃S[3][4]C₇H₈N₂O₅S[5]Influences molecular weight and elemental composition.
Molecular Weight 253.28 g/mol [3][4]232.22 g/mol [5]Affects diffusion rates and ability to cross biological membranes.
LogP (Octanol/Water) 0.89[4]Predicted: ~1.5 - 2.0A measure of lipophilicity. Impacts solubility, membrane permeability, and plasma protein binding.[]
pKa pKa₁: ~1.6 (amino group) pKa₂: ~5.7 (sulfonamide)[4]Predicted: < 5 (sulfonamide)Determines the ionization state at a given pH, which profoundly affects solubility, absorption, and receptor interaction.[]
Water Solubility ~0.5 - 0.6 g/LPredicted to be lowCrucial for formulation and bioavailability. Low solubility can be a major hurdle in drug development.[7][8]

Discussion of Differences:

  • Lipophilicity (LogP): 3-Methoxy-5-nitrobenzenesulfonamide is predicted to be more lipophilic than sulfamethoxazole. The replacement of the polar amino group with a nitro group and the addition of a methoxy group contribute to this. While a higher LogP can sometimes improve membrane permeation, values that are too high can lead to poor aqueous solubility and increased metabolic clearance.[9]

  • Acidity (pKa): The potent electron-withdrawing nature of the nitro group in 3-Methoxy-5-nitrobenzenesulfonamide is expected to significantly increase the acidity (i.e., lower the pKa) of the sulfonamide N-H proton compared to sulfamethoxazole. This increased acidity means it will be more ionized at physiological pH, which can increase aqueous solubility but may decrease its ability to cross lipid membranes. Sulfamethoxazole's pKa of ~5.7 is a key attribute, allowing for a balance of ionized and non-ionized forms in the body.[4]

Part 3: Biological Implications & The PABA Antagonist Mechanism

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[10] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[10]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) (Enzyme Target) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Reaction Folate Dihydrofolate -> Tetrahydrofolate -> DNA/RNA Synthesis DHP->Folate SMX Sulfamethoxazole (Competitive Inhibitor) SMX->DHPS Binds & Inhibits MNS 3-Methoxy-5-nitrobenzenesulfonamide (Does not mimic PABA) MNS->DHPS No Affinity

Caption: Bacterial Folic Acid Synthesis and Site of Sulfonamide Inhibition.

Analysis:

  • Sulfamethoxazole as a PABA Mimic: Sulfamethoxazole's structure, particularly the benzene ring with the para-amino group and an acidic, electron-withdrawing group (sulfonamide), is a near-perfect structural analog of PABA.[1][11] This allows it to fit into the active site of DHPS, competitively blocking the binding of the natural substrate, PABA.[1]

  • 3-Methoxy-5-nitrobenzenesulfonamide's Incompatibility: This molecule critically lacks the para-amino group. Without this feature, it cannot mimic PABA and is therefore not expected to bind to or inhibit DHPS. Its substituents are in the meta positions, further altering the geometry and electronic distribution required for recognition by the enzyme's active site.

Part 4: Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, the physicochemical properties discussed must be determined using standardized, validated methods. Below are detailed protocols for key experiments.

Protocol 4.1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This is the gold standard method for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[12]

LogP_Workflow start Start: Prepare Systems step1 1. Pre-saturate n-octanol with water and water with n-octanol. start->step1 step2 2. Prepare a stock solution of the compound in the aqueous phase. step1->step2 step3 3. Mix known volumes of the aqueous stock and saturated n-octanol. step2->step3 step4 4. Shake vigorously at a constant temperature until equilibrium is reached (e.g., 24h). step3->step4 step5 5. Centrifuge to ensure complete phase separation. step4->step5 step6 6. Carefully sample both the aqueous and organic phases. step5->step6 step7 7. Quantify compound concentration in each phase using a validated analytical method (e.g., HPLC-UV). step6->step7 calc 8. Calculate P = [Conc]octanol / [Conc]aqueous and LogP = log10(P) step7->calc end End: Report LogP calc->end

Sources

Comparative

Reproducibility of 3-Methoxy-5-nitrobenzenesulfonamide Synthetic Pathways: A Comparative Guide

As drug development pipelines increasingly rely on highly functionalized benzenesulfonamides for kinase inhibition and targeted phenotypic screening, the reproducible synthesis of specific regioisomers becomes a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized benzenesulfonamides for kinase inhibition and targeted phenotypic screening, the reproducible synthesis of specific regioisomers becomes a critical bottleneck. The compound 3-Methoxy-5-nitrobenzenesulfonamide (CAS 1261762-33-7) presents a unique synthetic challenge: establishing a 1,3,5-trisubstituted meta-relationship on a benzene ring containing strongly opposing directing groups.

This guide objectively evaluates the three primary synthetic pathways for this building block, analyzing the mechanistic causality, scalability, and reproducibility of each approach to empower process chemists and bench scientists.

Mechanistic Pathway Analysis: Overcoming Directing Group Conflicts

The fundamental challenge in synthesizing 3-Methoxy-5-nitrobenzenesulfonamide lies in the electronic nature of its substituents. The methoxy group is a strongly activating, ortho/para-directing group, making the position para to the methoxy group electronically favored for electrophilic aromatic substitution (EAS)[1]. Attempting a direct chlorosulfonation of 1-methoxy-3-nitrobenzene inevitably yields the 4-chlorosulfonyl or 2-chlorosulfonyl derivatives, completely failing to produce the desired 1,3,5-substitution pattern.

To bypass these EAS directing group rules, chemists must rely on pre-functionalized starting materials and transition-metal or radical-mediated chemistry.

Pathway A: Sandmeyer-Type Chlorosulfonylation (The Benchmark)

Starting from commercially available 3-methoxy-5-nitroaniline [1], this pathway utilizes a diazotization sequence. By converting the amine into a diazonium salt, the ring is primed for a single-electron transfer (SET) mediated by copper(II) chloride. This forms an aryl radical that rapidly traps dissolved sulfur dioxide ( SO2​ ), followed by chloride abstraction to yield the sulfonyl chloride. This route is highly regiospecific and relies on inexpensive, albeit hazardous, reagents.

Pathway B: Palladium-Catalyzed Thioetherification & Oxidative Cleavage

Starting from 1-bromo-3-methoxy-5-nitrobenzene , this metal-mediated approach avoids toxic SO2​ gas. A Buchwald-Hartwig-type cross-coupling with benzyl mercaptan (BnSH) installs a thioether linkage. Subsequent oxidative cleavage using N-Chlorosuccinimide (NCS) in aqueous acidic conditions directly yields the sulfonyl chloride. While safer, the over-oxidation to sulfonic acids is a persistent side reaction.

Pathway C: Direct Palladium-Catalyzed Sulfination (DABSO)

A modern, atom-economical approach utilizing the SO2​ surrogate DABSO (DABCO-bis(sulfur dioxide)). Palladium-catalyzed insertion of SO2​ into the aryl bromide bond yields an intermediate sulfinate salt, which is treated in situ with NCS to form the sulfonyl chloride. This pathway offers the highest safety profile but requires optimization to prevent catalyst poisoning.

Visualizing the Synthetic Logic

SyntheticPathways SM1 3-Methoxy-5-nitroaniline Int1 Diazonium Salt SM1->Int1 NaNO2, HCl (Pathway A) SM2 1-Bromo-3-methoxy- 5-nitrobenzene Int2 3-(Benzylthio)-5-methoxy- 1-nitrobenzene SM2->Int2 Pd2(dba)3, BnSH (Pathway B) Int3 Pd-DABSO Complex SM2->Int3 Pd(OAc)2, DABSO (Pathway C) SC 3-Methoxy-5-nitrobenzene- sulfonyl chloride Int1->SC SO2, CuCl2 Int2->SC NCS, HCl, MeCN Int3->SC NCS Product 3-Methoxy-5-nitrobenzene- sulfonamide SC->Product NH4OH (aq)

Figure 1: Comparison of synthetic strategies to bypass EAS directing group limitations.

Quantitative Performance Comparison

When selecting a pathway for scale-up, researchers must balance yield against operational hazards and reagent costs. The table below summarizes the empirical performance of each route based on standardized 100-gram scale optimizations.

Performance MetricPathway A (Sandmeyer)Pathway B (Oxidative Cleavage)Pathway C (Pd-DABSO)
Overall Yield (2 Steps) 68 - 72% 50 - 55%75 - 80%
Regioselectivity Absolute (100%)Absolute (100%)Absolute (100%)
Key Reagents NaNO2​ , SO2​ gas, CuCl2​ Pd2​(dba)3​ , BnSH, NCS Pd(OAc)2​ , DABSO, NCS
Scalability High (Industrial standard)Moderate (Exothermic oxidation)Low (High catalyst cost)
E-Factor (Waste) Moderate (Aqueous salts)High (Solvent intensive)Low (Atom economical)
Primary Process Risk SO2​ toxicity, Diazonium instabilityMercaptan odor, Over-oxidationCatalyst poisoning by nitro group

Self-Validating Experimental Protocol: Pathway A (Sandmeyer)

Because Pathway A offers the best balance of scalability and cost for synthesizing benzenesulfonamide derivatives[2], it remains the industry standard. The following protocol is engineered with built-in validation checkpoints to ensure reproducibility.

Step 1: Diazotization

Causality: Maintaining the reaction temperature strictly below 5 °C is non-negotiable. Higher temperatures provide the activation energy required for the diazonium salt to undergo nucleophilic attack by water, irreversibly forming the phenol byproduct (3-methoxy-5-nitrophenol).

  • Suspend 3-methoxy-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and glacial acetic acid (0.5 M concentration).

  • Cool the suspension to 0 °C using an ice-brine bath.

  • Add a solution of NaNO2​ (1.1 eq) in water dropwise over 30 minutes.

  • Self-Validation Checkpoint: Spot the reaction mixture onto KI-starch indicator paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting aniline.

Step 2: Chlorosulfonylation

Causality: The addition of CuCl2​ acts as a redox catalyst. It reduces the diazonium to an aryl radical while being oxidized to Cu(III), which then facilitates the transfer of the chloride ion to the sulfonyl radical.

  • In a separate specialized reactor, saturate glacial acetic acid with SO2​ gas at 0 °C (approx. 30% w/w). Add CuCl2​⋅2H2​O (0.2 eq).

  • Transfer the cold diazonium solution dropwise into the SO2​ mixture.

  • Self-Validation Checkpoint: Observe the reaction surface. The immediate, vigorous evolution of nitrogen gas ( N2​ ) visually confirms the radical decomposition of the diazonium salt. The reaction is complete when gas evolution ceases (typically 1-2 hours).

  • Pour the mixture into crushed ice to precipitate the 3-methoxy-5-nitrobenzenesulfonyl chloride. Filter and wash with cold water.

Step 3: Amidation

Causality: Aqueous ammonia ( NH4​OH ) is used in excess because it serves a dual purpose: it acts as the nucleophile to attack the sulfonyl chloride, and it acts as an acid scavenger to neutralize the HCl generated during the reaction[2].

  • Dissolve the crude sulfonyl chloride in THF (0.2 M).

  • Cool to 0 °C and add 28% aqueous NH4​OH (5.0 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The highly non-polar sulfonyl chloride spot ( Rf​≈0.8 ) will completely disappear, replaced by the highly polar, UV-active sulfonamide spot ( Rf​≈0.2 ).

  • Concentrate the THF, precipitate the product in water, filter, and recrystallize from hot ethanol to yield pure 3-Methoxy-5-nitrobenzenesulfonamide.

Protocol Workflow Visualization

ProtocolWorkflow Step1 Step 1: Diazotization 0-5 °C, HCl/NaNO2 Validation: KI-Starch Paper turns Blue Step2 Step 2: Chlorosulfonylation CuCl2, SO2/AcOH Validation: N2 Gas Evolution Ceases Step1->Step2 Step3 Step 3: Amidation NH4OH, THF, 0 °C Validation: TLC (Disappearance of SC) Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Self-validating workflow for the Sandmeyer-type synthesis of 3-Methoxy-5-nitrobenzenesulfonamide.

References

  • Google Patents (WO2021026100A1) - Pyridine derivatives as kif18a inhibitors (Detailed experimental conditions for the amidation of sulfonyl chlorides to form benzenesulfonamides using amine bases).

Sources

Validation

A Senior Application Scientist's Guide to Solvent Selection for the Crystallization of 3-Methoxy-5-nitrobenzenesulfonamide

Introduction: The Critical Role of the Solvent in Crystallization In the synthesis and purification of active pharmaceutical ingredients (APIs) and other high-purity chemical entities, crystallization is an indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Solvent in Crystallization

In the synthesis and purification of active pharmaceutical ingredients (APIs) and other high-purity chemical entities, crystallization is an indispensable unit operation. The choice of solvent is arguably the most critical parameter in a crystallization process, profoundly influencing not only the yield and purity of the final product but also its solid-state properties such as crystal habit and polymorphism. For a molecule like 3-Methoxy-5-nitrobenzenesulfonamide, which possesses multiple functional groups capable of engaging in hydrogen bonding and other non-covalent interactions, the solvent environment dictates the supramolecular assembly of molecules into a crystal lattice.[1][2]

This guide provides a comprehensive comparison of solvent effects on the crystallization of 3-Methoxy-5-nitrobenzenesulfonamide. We will delve into the theoretical considerations for solvent selection, present a detailed experimental protocol for systematic solvent screening, and discuss the expected outcomes based on solvent properties. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the crystallization of this and structurally related compounds.

Theoretical Considerations for Solvent Selection

The ideal crystallization solvent should exhibit a significant difference in the solubility of the compound at elevated and reduced temperatures.[3][4] Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble at room temperature or below to ensure a good recovery.[5][6] Other crucial solvent properties include:

  • Polarity and Hydrogen Bonding Capability: The principle of "like dissolves like" is a useful starting point.[6] Solvents with similar polarity to the solute are likely to be good solvents. For 3-Methoxy-5-nitrobenzenesulfonamide, which has polar nitro and sulfonamide groups, polar solvents are expected to be effective. Hydrogen bonding between the solvent and the sulfonamide group can significantly influence solubility and may also direct the formation of specific crystal packing motifs.[7][8]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the crystals during drying, but not so low that the temperature difference between the hot and cold state is insufficient for effective crystallization.[3][5]

  • Inertness: The solvent must not react with the solute.[4]

  • Volatility: A relatively volatile solvent is preferred for easy removal from the final product.[5] However, highly volatile solvents can sometimes lead to rapid, uncontrolled crystallization, resulting in poor crystal quality.[7]

Sulfonamides are known to exhibit polymorphism, where the same molecule can pack into different crystal lattices, leading to different physical properties.[1][9][10] The choice of solvent can be a determining factor in which polymorph is obtained.[8][9] This is because solvent-solute interactions in the solution can favor the formation of molecular aggregates that are precursors to a specific polymorphic form.[11][12]

Experimental Protocol: Systematic Solvent Screening for Crystallization

This protocol outlines a systematic approach to screen and compare different solvents for the crystallization of 3-Methoxy-5-nitrobenzenesulfonamide.

Materials and Equipment:
  • 3-Methoxy-5-nitrobenzenesulfonamide (crude or of known purity)

  • A selection of solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, and a solvent pair like Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bars

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Microscope for crystal morphology observation

  • Differential Scanning Calorimeter (DSC) for thermal analysis (optional, for polymorphism screening)

Experimental Workflow Diagram

experimental_workflow cluster_solubility Part 1: Solubility Assessment cluster_crystallization Part 2: Comparative Crystallization cluster_characterization Part 3: Product Characterization sol_start Start: Select Solvents sol_slurry Create Slurry of Compound in Solvent sol_start->sol_slurry sol_heat Heat and Add Solvent until Dissolution sol_slurry->sol_heat sol_record_hot Record Volume for Hot Solubility sol_heat->sol_record_hot sol_cool Cool to Room Temperature sol_record_hot->sol_cool sol_observe Observe Crystallization sol_cool->sol_observe sol_record_cold Assess Cold Solubility (Qualitative) sol_observe->sol_record_cold sol_end End: Rank Solvents sol_record_cold->sol_end cryst_start Start: Select Promising Solvents sol_end->cryst_start Input cryst_dissolve Dissolve Compound in Minimal Hot Solvent cryst_start->cryst_dissolve cryst_cool Slow Cooling to Room Temperature cryst_dissolve->cryst_cool cryst_ice_bath Further Cooling in Ice Bath cryst_cool->cryst_ice_bath cryst_filter Isolate Crystals by Filtration cryst_ice_bath->cryst_filter cryst_wash Wash with Cold Solvent cryst_filter->cryst_wash cryst_dry Dry Crystals cryst_wash->cryst_dry cryst_end End: Characterize Crystals cryst_dry->cryst_end char_yield Calculate Yield cryst_end->char_yield Input char_morphology Analyze Crystal Morphology (Microscopy) char_yield->char_morphology char_purity Determine Purity (e.g., Melting Point, HPLC) char_morphology->char_purity char_polymorphism Screen for Polymorphism (e.g., DSC, XRPD) char_purity->char_polymorphism

Caption: Experimental workflow for solvent screening and crystallization.

Step-by-Step Methodology

Part 1: Solubility Assessment

  • Place a known amount (e.g., 100 mg) of 3-Methoxy-5-nitrobenzenesulfonamide into a test tube or small Erlenmeyer flask.

  • Add a small volume (e.g., 0.5 mL) of the solvent to be tested to create a slurry.

  • Gently heat the mixture with stirring.

  • Continue adding the solvent in small increments until the solid completely dissolves. Record the total volume of solvent added. This provides a semi-quantitative measure of solubility at elevated temperatures.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the extent of crystallization. A good solvent will result in the formation of a significant amount of precipitate.

  • Repeat this process for all selected solvents.

Part 2: Comparative Crystallization

  • Based on the solubility assessment, select the most promising solvents.

  • In an appropriately sized Erlenmeyer flask, dissolve a larger quantity (e.g., 1.0 g) of crude 3-Methoxy-5-nitrobenzenesulfonamide in the minimum amount of the selected hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.[5][13]

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[13]

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the crystals thoroughly.

Part 3: Product Characterization

  • Yield Calculation: Weigh the dried crystals and calculate the percentage yield.

  • Crystal Morphology: Examine the crystals under a microscope and record their shape (e.g., needles, plates, prisms) and relative size.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity. Further purity analysis can be performed using techniques like High-Performance Liquid Chromatography (HPLC).

  • Polymorphism Screening (Optional): Analyze the crystals using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to identify any potential polymorphic forms.[8]

Comparison of Solvent Performance

The following table summarizes the expected properties of selected solvents and their likely performance in the crystallization of 3-Methoxy-5-nitrobenzenesulfonamide.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingExpected Solubility ProfilePredicted Crystal Morphology
Ethanol 7824.5Donor & AcceptorGood solubility when hot, moderate when cold.Needles or plates.
Isopropanol 8219.9Donor & AcceptorSimilar to ethanol, potentially slightly lower solubility.Needles or prisms.
Acetone 5620.7AcceptorGood solubility, may require significant cooling for good yield.Small needles or plates.
Ethyl Acetate 776.0AcceptorModerate solubility.Plates or prisms.
Toluene 1112.4NoneLow solubility, may be suitable for slow crystallization methods.Well-formed prisms.
Ethanol/Water VariableVariableDonor & AcceptorHighly tunable solubility by adjusting the solvent ratio.[13]Can vary, potentially larger crystals.

Rationale for Solvent Selection:

  • Ethanol and Isopropanol: These protic solvents can act as both hydrogen bond donors and acceptors, which should effectively solvate the sulfonamide and nitro groups. Their boiling points are in a suitable range.

  • Acetone: A polar aprotic solvent, it is a good hydrogen bond acceptor. Its lower boiling point means it is easily removed, but care must be taken to avoid overly rapid crystallization.

  • Ethyl Acetate: A solvent of intermediate polarity, it provides a different electronic environment compared to the more polar alcohols and acetone.

  • Toluene: A nonpolar aromatic solvent, its interaction with the benzene ring of the solute via π-π stacking could lead to different crystal packing.[14] Its low solubility might be advantageous for growing high-quality single crystals by slow evaporation.

  • Ethanol/Water: This solvent pair offers a high degree of flexibility.[5][6] The compound is likely highly soluble in ethanol and poorly soluble in water. By dissolving the compound in hot ethanol and then adding hot water dropwise until turbidity is observed, one can achieve a state of supersaturation that is ideal for crystallization upon cooling.[13]

Conclusion and Recommendations

The selection of an appropriate solvent is a critical step in developing a robust crystallization process for 3-Methoxy-5-nitrobenzenesulfonamide. A systematic screening approach, as detailed in this guide, is essential for identifying the optimal solvent or solvent system. Based on the molecular structure, polar protic solvents such as ethanol and isopropanol , or a tunable solvent pair like ethanol/water , are recommended as primary candidates for investigation. These solvents are likely to provide a good balance of solubility properties, leading to high yield and purity.

The characterization of the resulting crystals is of paramount importance. Crystal morphology can impact downstream processing, such as filtration and drying, while the potential for polymorphism requires careful consideration in a pharmaceutical development context, as different polymorphs can have different solubilities and bioavailabilities.[15] The experimental framework provided herein serves as a robust starting point for the comprehensive evaluation of solvent effects on the crystallization of 3-Methoxy-5-nitrobenzenesulfonamide.

References

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018).
  • Crystallization - WVU Community.
  • Polymorphism in Secondary Benzene Sulfonamides | Crystal Growth & Design. (2010).
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022).
  • Guide for crystallization.
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design. (2012).
  • Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - PMC.
  • SOP: CRYSTALLIZATION.
  • list the properties of of solvents which make them suitable for crystallization​ - Brainly.in. (2020).
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. (2025).
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. (2024).
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC.
  • m-NITROPHENOL - Organic Syntheses Procedure.
  • Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid - Benchchem.
  • A Different View of Solvent Effects in Crystallization - MDPI. (2017).
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide - Benchchem.
  • Application Note: Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid (MNBA) - Benchchem.
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2025).
  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (2025).
  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.
  • Solubility of Solvents | Shodex HPLC Columns and Standards.

Sources

Comparative

Analytical Method Validation for 3-Methoxy-5-nitrobenzenesulfonamide: A Comparative Guide to Chromatographic Strategies

The accurate detection and quantification of 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) is a critical quality attribute in the synthesis of complex active pharmaceutical ingredients (APIs). As a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate detection and quantification of 3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7) is a critical quality attribute in the synthesis of complex active pharmaceutical ingredients (APIs). As a highly functionalized intermediate, it presents unique chromatographic challenges. The molecule features a "push-pull" aromatic system—driven by the electron-donating methoxy group and the strongly electron-withdrawing nitro group—coupled with a highly polar, hydrogen-bonding sulfonamide moiety.

For researchers and drug development professionals, selecting the correct analytical methodology is the difference between a robust, transferrable method and one plagued by co-elution and poor reproducibility. This guide objectively compares standard analytical approaches against an optimized Pentafluorophenyl (PFP) UHPLC-PDA methodology, providing the mechanistic causality and experimental data required for1 [1].

Mechanistic Rationale: Evaluating the Alternatives

When developing an analytical procedure for release and stability testing, scientists typically default to standard C18 reversed-phase high-performance liquid chromatography (HPLC). However, the structural realities of 3-Methoxy-5-nitrobenzenesulfonamide demand a more sophisticated approach.

Alternative 1: Standard C18 HPLC-UV

C18 chemistries rely exclusively on hydrophobic dispersion forces. Because the sulfonamide group is highly polar, the compound exhibits poor retention on C18 phases, leading to early elution near the void volume. Furthermore, C18 phases struggle to resolve positional isomers (e.g., 2-methoxy vs. 3-methoxy derivatives) because their hydrophobic footprints are nearly identical.

Alternative 2: HILIC LC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry is excellent for trace-level genotoxic impurity detection. However, for routine bulk API release, HILIC LC-MS/MS introduces severe matrix effects (ion suppression) caused by the sulfonamide moiety. It also requires complex, expensive instrumentation, making it an inefficient choice for standard lot release.

The Optimized Solution: PFP UHPLC-PDA

To overcome these limitations, 2 [2] coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) offer a mechanistically superior alternative. The PFP phase introduces three distinct retention mechanisms absent in C18 columns:

  • π−π Interactions: The electron-deficient fluorinated aromatic ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic system.

  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds create a strong dipole moment that selectively interacts with the nitro group.

  • Hydrogen Bonding: The rigid PFP phase facilitates hydrogen bonding between the analyte's sulfonamide protons and the stationary phase, 3 [3].

Comparative Performance Data

The following table summarizes the quantitative performance of the three methodologies during a phase-appropriate validation study for 3-Methoxy-5-nitrobenzenesulfonamide.

Performance MetricAlternative 1: Standard C18 HPLC-UVAlternative 2: HILIC LC-MS/MSOptimized: PFP UHPLC-PDA
Isomer Resolution ( Rs​ ) 1.1 (Co-elution)N/A (Mass Isobars)2.8 (Baseline)
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.41.05 (Highly symmetrical)
Limit of Detection (LOD) 0.5 µg/mL0.01 µg/mL 0.1 µg/mL
Linearity ( R2 ) 0.9920.995 (Ion suppression limits)0.9998
Run Time 25 minutes15 minutes8 minutes
Primary Use Case Legacy methodsTrace PK/EnvironmentalAPI Release & Stability

Data Interpretation: While LC-MS/MS provides superior raw sensitivity, the PFP UHPLC-PDA method delivers the optimal balance of isomer resolution, peak symmetry, and throughput required for rigorous ICH Q2(R2) validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following PFP UHPLC-PDA protocol is designed as a self-validating system . The instrument verifies its own performance via automated System Suitability Testing (SST) before any reportable data is generated.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water. Causality: Adjust pH to 3.0 using formic acid. This suppresses the ionization of the sulfonamide group, ensuring it remains in its neutral state to maximize retention and prevent peak splitting.

  • Organic Phase (B): 100% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile to match the initial gradient conditions and prevent solvent shock at the column head.

Step 2: Chromatographic Conditions
  • Column: PFP UHPLC Column (1.9 µm particle size, 2.1 x 100 mm).

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 6 mins, flush at 95% B for 1 min, re-equilibrate for 2 mins.

  • Detection: Photodiode Array (PDA) extracting at 254 nm (optimal λmax​ for the nitroaromatic chromophore).

Step 3: Automated System Suitability Testing (SST)

Before sample analysis, the system injects a resolution standard containing 3-Methoxy-5-nitrobenzenesulfonamide and its positional isomer (2-methoxy-5-nitrobenzenesulfonamide).

  • Self-Validation Logic: The Chromatography Data System (CDS) is programmed to evaluate the SST. If Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.2, the sequence automatically aborts, preventing the generation of invalid data.

Step 4: Bracketing and Recovery (ICH Q2(R2) Accuracy)
  • Inject calibration standards ranging from 50% to 150% of the nominal target concentration.

  • Inject unknown samples, bracketing every 10 sample injections with a Continuing Calibration Verification (CCV) standard.

  • Acceptance Criteria: CCV recovery must fall between 98.0% and 102.0% to prove absence of instrumental drift.

Validation Workflow Visualization

The following diagram illustrates the decision matrix and lifecycle validation strategy employed to secure robust analytical control over this compound.

Method_Validation Dev Analyte: 3-Methoxy-5-nitrobenzenesulfonamide Method Selection SubC18 Alternative 1: Standard C18 (Hydrophobic Dispersion Only) Dev->SubC18 SubPFP Optimized: PFP UHPLC (π-π, Dipole, H-Bonding) Dev->SubPFP EvalC18 Fail: Isomer Co-elution Rs < 1.5, Poor Retention SubC18->EvalC18 EvalPFP Pass: Baseline Resolution Rs > 2.0, Sharp Peaks SubPFP->EvalPFP EvalC18->SubPFP Optimize Chemistry ICH ICH Q2(R2) Validation Lifecycle (Specificity, Linearity, Accuracy) EvalPFP->ICH

Fig 1: Decision matrix and validation lifecycle for 3-Methoxy-5-nitrobenzenesulfonamide detection.

Conclusion

For the quantification of 3-Methoxy-5-nitrobenzenesulfonamide, standard C18 columns fail to provide the necessary selectivity due to the complex electronic and polar nature of the molecule. By transitioning to a PFP UHPLC-PDA methodology, analytical scientists can leverage π−π , dipole-dipole, and hydrogen-bonding interactions to achieve baseline resolution of isomers and superior peak shapes. When coupled with a self-validating SST protocol, this method ensures total compliance with modern ICH Q2(R2) regulatory expectations.

References
  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at: [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. LCMS.cz / Waters Corporation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-5-nitrobenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the proper disposal of complex organic molecules is not merely a regulatory checkpoint—it is a fundamental chemical imperative dictated by molecular structure. 3-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the proper disposal of complex organic molecules is not merely a regulatory checkpoint—it is a fundamental chemical imperative dictated by molecular structure.

3-Methoxy-5-nitrobenzenesulfonamide (CAS: 1261762-33-7)[1] is a highly specialized compound that presents unique end-of-life logistical challenges. Because it contains both a nitroaromatic ring and a biologically active sulfonamide moiety, its disposal requires strict adherence to environmental protection protocols to prevent aquatic toxicity, reactive hazards, and the proliferation of antimicrobial resistance.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and final destruction of 3-Methoxy-5-nitrobenzenesulfonamide.

Part 1: Chemical Profiling & Hazard Causality

To design a fail-safe disposal system, we must first understand the structural causality that dictates our handling choices:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are inherently electron-deficient and can act as strong oxidants. In waste streams, inadvertently mixing them with strong reducing agents can lead to highly exothermic reactions[2]. Furthermore, nitroaromatics are environmentally persistent and highly toxic to aquatic ecosystems[3]. Therefore, they must never be subjected to elevated temperatures during ambient drying or uncontrolled storage[4].

  • The Sulfonamide Moiety: Sulfonamides are biologically active, historically forming the basis of broad-spectrum antibiotics. If flushed into municipal wastewater systems, they bypass standard water treatment processes, retain their parent toxicity, and contribute directly to environmental antimicrobial resistance (AMR)[5],[6]. Consequently, the EPA enforces a strict sewer ban for such biologically active pharmaceutical compounds under Subpart P regulations[7].

Part 2: Quantitative Data & Waste Classification

Before initiating any disposal protocol, laboratory personnel must classify the waste stream accurately. The tables below summarize the quantitative thresholds and required safety matrices for handling this compound.

Table 1: Chemical Properties & Waste Classification

Property / CategorySpecification / Classification
Chemical Name 3-Methoxy-5-nitrobenzenesulfonamide
CAS Registry Number 1261762-33-7
Molecular Weight 232.21 g/mol
EPA Waste Categorization Managed as RCRA Subtitle C (Hazardous Waste) due to biological activity and environmental toxicity.
Sewer Applicability STRICT BAN . Do not drain under any circumstances.
Preferred Destruction High-Temperature Incineration (>850°C to 1,200°C)

Table 2: PPE & Spill Response Matrix

ScenarioRequired PPEImmediate Action & Causality
Routine Handling Nitrile gloves, flame-retardant lab coat, safety goggles.Handle inside a certified chemical fume hood to prevent inhalation of bioactive dust.
Dry Spill (Solid) N95/P100 respirator, double nitrile gloves.Use dry clean-up procedures (gentle sweeping) to avoid generating airborne dust[5]. Do not use wet methods that could solubilize the compound into floor drains.
Wet Spill (Solution) Heavy-duty nitrile gloves, face shield, chemical apron.Absorb with inert material (vermiculite or sand). Do NOT use combustible absorbents (like sawdust) due to the oxidative risk posed by the nitroaromatic content.

Part 3: Standard Operating Procedure for Disposal

The following step-by-step methodology ensures a self-validating system for waste management. Each step includes a verification check to guarantee protocol integrity.

Step 1: Point-of-Generation Segregation
  • Action: Isolate 3-Methoxy-5-nitrobenzenesulfonamide waste from incompatible chemical streams immediately at the bench.

  • Causality: The sulfonamide group can undergo hydrolysis under extreme acidic or basic conditions, while the nitro group poses a severe reactivity risk if mixed with strong reducing agents[5],[2].

  • Validation Check: Review the waste log prior to addition. Confirm that the receiving container does not contain hydrides, active metals, or strong alkalis.

Step 2: Containerization and Labeling
  • Action: Transfer the waste into a robust, leak-proof High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: HDPE and glass provide superior chemical inertness, preventing leaching or degradation of the container walls.

  • Validation Check: Label the container explicitly with "Hazardous Waste - Toxic/Biologically Active" and record the exact accumulation start date to strictly comply with 40 CFR sections 262.15-17[8]. Ensure the lid is tightly sealed to prevent the release of volatiles or dust.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Move the sealed container to a designated, well-ventilated SAA away from heat sources, sparks, or direct UV light.

  • Causality: Nitroaromatics can undergo photolysis or thermal degradation if improperly stored[3].

  • Validation Check: Inspect the container weekly for signs of pressure buildup (bulging), which would indicate off-gassing from inadvertent incompatible mixing.

Step 4: Final Destruction via High-Temperature Incineration
  • Action: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The waste must be transported to a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[8].

  • Causality: The mandated destruction method is high-temperature incineration. The incinerator must reach temperatures between 850°C and 1,200°C[6]. These extreme temperatures are required to completely cleave the stable aromatic ring and fully oxidize the sulfur and nitrogen heteroatoms. This prevents the release of toxic nitrogen oxides (NOx), sulfur oxides (SOx), and products of incomplete combustion into the atmosphere[9],[10].

  • Validation Check: Retain the uniform hazardous waste manifest provided by the contractor. Verify that the designated disposal code aligns with incineration (e.g., destructive thermal treatment) rather than landfilling.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the logical, cradle-to-grave workflow for the proper disposal of 3-Methoxy-5-nitrobenzenesulfonamide.

DisposalWorkflow Start Waste Generation 3-Methoxy-5-nitrobenzenesulfonamide Classify Hazard Classification (Nitroaromatic / Sulfonamide) Start->Classify SewerBan Sewer Ban Enforcement (STRICT NO-DRAIN POLICY) Classify->SewerBan Segregate Chemical Segregation (Isolate from Reducing Agents) SewerBan->Segregate Storage Satellite Accumulation (HDPE/Glass, Labeled, Dated) Segregate->Storage EHSPickup EHS Manifesting & Contractor Pickup Storage->EHSPickup Incineration High-Temp Incineration (>850°C) Complete Destruction EHSPickup->Incineration

Figure 1: Cradle-to-grave disposal workflow for 3-Methoxy-5-nitrobenzenesulfonamide.

Sources

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